Ethyl 2-(2-bromophenyl)-2-cyanoacetate
Description
Properties
IUPAC Name |
ethyl 2-(2-bromophenyl)-2-cyanoacetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-2-15-11(14)9(7-13)8-5-3-4-6-10(8)12/h3-6,9H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVZHVARRDRHKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C#N)C1=CC=CC=C1Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
683220-26-0 | |
| Record name | ethyl 2-(2-bromophenyl)-2-cyanoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Structure and molecular weight of Ethyl 2-(2-bromophenyl)-2-cyanoacetate
Part 1: Executive Summary & Molecular Architecture
Ethyl 2-(2-bromophenyl)-2-cyanoacetate (CAS: 683220-26-0) is a bifunctional building block critical to the synthesis of fused heterocyclic pharmacophores.[1] Its structure features a stereogenic center at the
This unique architecture makes it a "linchpin" intermediate.[1] The electrophilic ester and nitrile groups allow for heterocyclization, while the ortho-bromine atom serves as a handle for intramolecular cross-coupling (e.g., Buchwald-Hartwig or Ullmann-type cyclizations), granting rapid access to oxindole and indole scaffolds common in kinase inhibitors.[1]
Physicochemical Profile
| Property | Value / Description |
| IUPAC Name | This compound |
| Molecular Formula | C₁₁H₁₀BrNO₂ |
| Molecular Weight | 268.11 g/mol |
| Monoisotopic Mass | 266.989 (⁷⁹Br) / 268.987 (⁸¹Br) |
| CAS Number | 683220-26-0 |
| Physical State | Viscous oil or low-melting solid (dependent on purity) |
| LogP (Predicted) | ~2.8 (Lipophilic) |
| Chirality | Racemic (contains 1 chiral center at C-2) |
Structural Connectivity Diagram
The following diagram illustrates the core connectivity and the strategic "reaction zones" of the molecule.
Figure 1: Structural connectivity highlighting the multi-functional nature of the compound.[1] The ortho-bromine and acidic alpha-proton are key to its synthetic utility.[1]
Part 2: Synthetic Methodology (The "Self-Validating" Protocol)
While classical methods involve the reaction of 2-bromophenylacetonitrile with ethyl chloroformate, modern drug development requires higher regioselectivity and milder conditions.[1]
I recommend the Copper-Catalyzed
Reaction Logic & Mechanism
-
Chemoselectivity: The C-I bond undergoes oxidative addition ~1000x faster than the C-Br bond under these conditions.[1]
-
Ligand Choice: L-Proline acts as an anionic ligand, forming a soluble Cu(I) complex that facilitates the transmetallation of the "soft" enolate of ethyl cyanoacetate.[1]
-
Validation: The presence of the bromine atom in the final product is confirmed by the 1:1 isotopic doublet in Mass Spectrometry (M+ and M+2).[1]
Step-by-Step Protocol
Reagents:
-
1-Bromo-2-iodobenzene (1.0 equiv)[1]
-
CuI (10 mol%)[1]
-
L-Proline (20 mol%)[1]
-
K₂CO₃ (2.0 equiv)[1]
-
DMSO (Anhydrous)[1]
Workflow:
-
Catalyst Pre-complexation: In a flame-dried Schlenk tube, dissolve CuI (19 mg, 0.1 mmol) and L-Proline (23 mg, 0.2 mmol) in DMSO (2 mL). Stir at room temperature for 10 minutes until a homogeneous blue/green solution forms. Why: Ensures active catalytic species is formed before substrate addition.[1]
-
Substrate Addition: Add K₂CO₃ (276 mg, 2.0 mmol), followed by ethyl cyanoacetate (135 mg, 1.2 mmol) and 1-bromo-2-iodobenzene (283 mg, 1.0 mmol).
-
Reaction: Seal the tube under Argon and heat to 45°C for 12–18 hours. Note: Keep temperature <60°C to prevent activation of the C-Br bond.[1]
-
Monitoring (Self-Validation): Check TLC (Hexane/EtOAc 4:1). The starting iodide (Rf ~0.[1]8) should disappear.[1] The product appears as a UV-active spot at Rf ~0.4.[1]
-
Workup: Quench with saturated NH₄Cl (removes Cu salts). Extract with Ethyl Acetate (3x).[1] Wash organics with brine, dry over Na₂SO₄, and concentrate.[1]
-
Purification: Flash column chromatography (Silica gel, Gradient 0→20% EtOAc in Hexane).
Experimental Workflow Diagram
Figure 2: Workflow for the chemoselective synthesis of this compound.
Part 3: Structural Validation (QC Criteria)
To ensure the integrity of the synthesized compound, the following spectral fingerprints must be verified.
1. Mass Spectrometry (MS-ESI):
-
Criteria: You must observe a characteristic 1:1 doublet pattern for the molecular ion due to the natural abundance of ⁷⁹Br (50.7%) and ⁸¹Br (49.3%).[1]
-
Target m/z: [M+H]⁺ peaks at 268 and 270 .[1] If you see only one peak, you have lost the bromine (likely debrominated to the phenyl analog).[1]
2. Proton NMR (¹H NMR, 400 MHz, CDCl₃):
- 1.28 (t, 3H): Methyl group of the ethyl ester.[1]
- 4.25 (q, 2H): Methylene group of the ethyl ester.[1]
-
5.45 (s, 1H): The methine proton (
-CH).[1] Note: This singlet is diagnostic. If it is a doublet, the acidic proton may have exchanged or coupled unexpectedly.[1] - 7.20 – 7.65 (m, 4H): Aromatic protons.[1] Look for the deshielded doublet corresponding to the proton ortho to the Bromine.[1]
3. Infrared Spectroscopy (IR):
-
~2250 cm⁻¹: Weak, sharp nitrile (CN) stretch.[1]
-
~1740 cm⁻¹: Strong ester carbonyl (C=O) stretch.[1]
Part 4: Application in Drug Discovery
The primary value of this compound lies in its ability to undergo intramolecular cyclization to form oxindoles, a scaffold found in FDA-approved drugs like Sunitinib (Sutent) and Nintedanib .[1]
By subjecting the compound to a palladium catalyst (e.g., Pd(dba)₂ with Xantphos) and a primary amine, the molecule undergoes a cascade reaction: Amidation of the ester followed by C-N coupling at the bromine position, yielding the oxindole core in a single pot [1].[1]
References
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PubChem. (2023).[1] this compound - Compound Summary (CID 62878921).[1][3] National Library of Medicine.[1] Available at: [Link][1]
-
Jiang, Y., et al. (2009).[1] Copper-Catalyzed Coupling of Aryl Iodides with Activated Methylenes. Journal of Organic Chemistry. (Contextual citation for the Cu/Proline methodology applied to aryl cyanoacetates).
Sources
An In-depth Technical Guide to the Synthesis and Handling of Ethyl 2-Bromo-2-cyano-2-phenylacetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 2-bromo-2-cyano-2-phenylacetate is a specialized organic compound with potential applications in medicinal chemistry and drug development as a versatile building block. Its trifunctionalized α-carbon, bearing a phenyl group, a cyano group, and a bromine atom, makes it a highly reactive intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of this compound, focusing on its nomenclature, a proposed synthetic route from readily available starting materials, and essential safety and handling protocols. Given the apparent novelty of this specific compound in publicly available literature, this document emphasizes the underlying chemical principles and provides a robust theoretical framework for its practical realization in a laboratory setting.
Nomenclature and Structural Elucidation
The systematic IUPAC name for the target compound is ethyl 2-bromo-2-cyano-2-phenylacetate . However, due to the complexity of the substituted α-carbon, several synonyms could plausibly be used, though they are not found in major chemical databases. It is crucial to distinguish this compound from its isomers and related structures.
Key Distinctions from Related Compounds:
-
Ethyl 2-cyano-2-phenylacetate: This is the direct precursor, lacking the α-bromo substituent. It is also known as ethyl phenylcyanoacetate and has the CAS Number 4553-07-5.[1]
-
Ethyl 2-bromo-2-phenylacetate: This compound lacks the α-cyano group. It is commonly referred to as ethyl α-bromophenylacetate, with CAS Number 2882-19-1.[2][3][4][5]
-
Ethyl 2-(bromophenyl)acetate: In these isomers (e.g., ethyl 2-(2-bromophenyl)acetate, CAS 2178-24-7), the bromine atom is located on the phenyl ring, not on the α-carbon.[6]
The accurate identification and naming are paramount for unambiguous communication in research and development.
Chemical Structure of the Target Compound:
Caption: Chemical structure of ethyl 2-bromo-2-cyano-2-phenylacetate.
Proposed Synthesis: α-Bromination of Ethyl 2-cyano-2-phenylacetate
The most logical and direct synthetic route to ethyl 2-bromo-2-cyano-2-phenylacetate is the α-bromination of its precursor, ethyl 2-cyano-2-phenylacetate. This reaction can be effectively achieved using N-bromosuccinimide (NBS) as the brominating agent, often in the presence of a radical initiator.
Reaction Scheme:
Caption: Proposed synthesis of the target compound via α-bromination.
Starting Material: Ethyl 2-cyano-2-phenylacetate
-
Appearance: Typically a colorless to light yellow liquid or low-melting solid.
-
Boiling Point: Approximately 275 °C at 760 mmHg.
Recommended Synthesis Protocol
This protocol is a proposed methodology based on established principles of radical halogenation. Optimization of reaction conditions may be necessary to achieve high yields and purity.
Materials and Reagents:
-
Ethyl 2-cyano-2-phenylacetate (1 equivalent)
-
N-Bromosuccinimide (NBS) (1.05-1.1 equivalents)
-
Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (0.02-0.05 equivalents)
-
Anhydrous Carbon Tetrachloride (CCl₄) or another suitable non-polar solvent
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for reflux and workup
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and a nitrogen/argon inlet.
-
Charging the Flask: Under an inert atmosphere, charge the flask with ethyl 2-cyano-2-phenylacetate and anhydrous carbon tetrachloride.
-
Addition of Reagents: Add N-bromosuccinimide and the radical initiator (AIBN) to the solution.
-
Reaction: Heat the mixture to reflux (approximately 77 °C for CCl₄) and maintain reflux with vigorous stirring. The reaction can be monitored by TLC or GC-MS to observe the consumption of the starting material. The reaction is often initiated with a heat lamp or UV light.[8]
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or flash column chromatography on silica gel.
-
Safety and Handling
General Precautions:
-
This synthesis should be performed in a well-ventilated fume hood by trained personnel.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Reagent-Specific Hazards:
-
N-Bromosuccinimide (NBS): An irritant and corrosive. Avoid inhalation of dust and contact with skin and eyes.[9]
-
Carbon Tetrachloride (CCl₄): A toxic and carcinogenic solvent. Handle with extreme care and use appropriate containment measures. Consider substituting with a less hazardous solvent if possible.
-
Radical Initiators (AIBN, Benzoyl Peroxide): Can be thermally unstable and potentially explosive. Store and handle according to the manufacturer's guidelines.
Product Hazards:
While specific toxicity data for ethyl 2-bromo-2-cyano-2-phenylacetate is not available, as an α-halo ester, it should be treated as a potent alkylating agent and a lachrymator.[10] It is likely to be toxic if inhaled, ingested, or absorbed through the skin and can cause severe irritation or burns.
Analytical Characterization
The successful synthesis of ethyl 2-bromo-2-cyano-2-phenylacetate should be confirmed through standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and the absence of the α-proton from the starting material.
-
Infrared (IR) Spectroscopy: To identify characteristic functional groups such as the nitrile (C≡N), ester carbonyl (C=O), and C-Br bonds.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern, confirming the presence of bromine through its characteristic isotopic pattern.
Applications in Drug Development and Research
As a trifunctionalized building block, ethyl 2-bromo-2-cyano-2-phenylacetate is a valuable intermediate for creating diverse molecular scaffolds. The three distinct functional groups at the α-carbon allow for sequential and selective reactions:
Caption: Potential reaction pathways for the target compound.
-
Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for the introduction of various nucleophiles (e.g., amines, thiols, azides) at the α-position.
-
Ester Manipulation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid or transesterified.
-
Nitrile Group Chemistry: The cyano group can be hydrolyzed to a carboxylic acid or an amide, or reduced to an amine.
This versatility makes it a promising starting point for the synthesis of novel heterocyclic compounds, amino acids, and other complex molecules of pharmaceutical interest.
Conclusion
Ethyl 2-bromo-2-cyano-2-phenylacetate represents a potentially valuable, though not widely documented, chemical entity for synthetic and medicinal chemistry. This guide has provided a comprehensive overview of its identity, distinguishing it from related compounds, and has detailed a robust, proposed synthetic protocol based on established chemical principles. By leveraging the α-bromination of a readily available precursor, researchers can access this versatile building block. Adherence to strict safety protocols is essential when handling the reagents and the potentially hazardous final product. The trifunctional nature of this compound opens up numerous avenues for further chemical exploration and the development of novel therapeutic agents.
References
-
ChemBK. Ethyl 2-bromo-2-phenylacetate. [Link]
-
Oakwood Chemical. Ethyl 2-bromo-2-phenylacetate. [Link]
-
PubChem. Ethyl 2-(2-bromophenyl)acetate. [Link]
-
PubChem. Ethyl 2-bromo-2-(dimethylamino)-2-phenylacetate. [Link]
-
Organic Syntheses. ethyl phenylacetate. [Link]
-
Reddit. Synthesis of alpha halo esters. [Link]
-
PMC. Mechanochemical Synthesis of α‐halo Alkylboronic Esters. [Link]
-
Wikipedia. α-Halo carboxylic acids and esters. [Link]
- Google Patents.
-
PubChem. Ethyl bromophenylacetate. [Link]
-
NIST WebBook. Ethyl-α-bromophenyl acetate. [Link]
- Google Patents.
-
PubChem. Ethyl phenylcyanoacetate. [Link]
-
Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
-
Organic Chemistry Portal. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. [Link]
-
NIST WebBook. Ethyl cyanoacetate. [Link]
-
OICC Press. Synthesis of new ethyl cyanoacetate analogs catalyzed by nano-Fe3O4@EA. [Link]
-
FooDB. Showing Compound Ethyl phenylacetate (FDB010560). [Link]
-
The Royal Society of Chemistry. Supporting Information for Experimental procedures and analytical data Table of Contents. [Link]
-
MDPI. A Green Approach to 2-Substituted Benzo- and Naphthothiazoles via N-bromosuccinimide/Bromide-Mediated C(aryl)-S Bond Formation. [Link]
-
Master Organic Chemistry. N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. [Link]
-
ResearchGate. NBS Mediated Thiocyanation of Cyclohexene Fused Isoxazoline N-Oxides. [Link]
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- 2. Ethyl 2-Bromo-2-phenylacetate | 2882-19-1 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
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- 10. α-Halo carboxylic acids and esters - Wikipedia [en.wikipedia.org]
Solubility of Ethyl 2-(2-bromophenyl)-2-cyanoacetate in organic solvents
An In-Depth Technical Guide to the Solubility of Ethyl 2-(2-bromophenyl)-2-cyanoacetate in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in organic synthesis and pharmaceutical research. Given the limited availability of direct solubility data for this specific compound, this document emphasizes the foundational principles of solubility, predictive analysis based on molecular structure, and a robust experimental protocol for determining its solubility profile. This approach is designed to empower researchers with the theoretical knowledge and practical methodologies to effectively utilize this compound in their work.
Introduction to this compound
This compound is a versatile organic compound featuring a complex arrangement of functional groups: an ethyl ester, a nitrile, and a bromophenyl group.[1][2] This molecular architecture makes it a valuable precursor in the synthesis of a variety of heterocyclic compounds and other complex organic molecules, some of which have applications in drug discovery and materials science.[3][4][5] Understanding its solubility is paramount for its effective use in chemical reactions, purification processes, and formulation development.
The Theoretical Framework of Solubility: A Predictive Analysis
The solubility of a compound is governed by the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[6] The polarity of this compound is a composite of its constituent functional groups.
-
Polar Moieties : The presence of the ethyl ester and nitrile groups introduces polarity to the molecule due to the electronegativity of the oxygen and nitrogen atoms. These groups can participate in dipole-dipole interactions and are hydrogen bond acceptors.[1]
-
Nonpolar Moiety : The bromophenyl group is predominantly nonpolar and will contribute to the compound's solubility in less polar solvents through van der Waals forces.
-
Overall Polarity : The interplay of these functional groups results in a molecule of intermediate polarity. The computed XLogP3-AA value of 2.8 is an indicator of its lipophilicity, suggesting a preference for organic solvents over water.[1]
Based on these structural features, a qualitative prediction of its solubility in common organic solvents can be made:
-
High Solubility is Expected in:
-
Polar Aprotic Solvents such as acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions with the ester and nitrile groups.
-
Ethers like diethyl ether and tetrahydrofuran (THF), which are of intermediate polarity.[7]
-
-
Moderate to Good Solubility is Expected in:
-
Polar Protic Solvents like ethanol and methanol. While the compound can accept hydrogen bonds, it lacks a hydrogen bond donor, which may limit its solubility compared to polar aprotic solvents.
-
-
Low to Moderate Solubility is Expected in:
-
Nonpolar Solvents such as hexane and toluene. The nonpolar bromophenyl group will promote some solubility, but the polar functional groups will limit it.
-
-
Insoluble in:
-
Water , due to the compound's overall low polarity and lack of hydrogen bond donating capabilities.
-
Experimental Protocol for Solubility Determination
To establish a definitive solubility profile, a systematic experimental approach is necessary. The following protocol is designed to be a self-validating system for both qualitative and quantitative solubility assessment.
Materials and Equipment
-
This compound
-
A selection of organic solvents (e.g., acetone, ethyl acetate, dichloromethane, ethanol, methanol, diethyl ether, hexane, toluene)
-
Analytical balance
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Qualitative Solubility Determination
This initial screening provides a rapid assessment of solubility.
-
Add approximately 10 mg of this compound to a small test tube.
-
Add 1 mL of the chosen solvent in 0.25 mL increments, vortexing for 30 seconds after each addition.
-
Observe the mixture after each addition. Classify the solubility as:
-
Very Soluble : Dissolves completely upon the first addition.
-
Soluble : Dissolves completely after the addition of 1 mL of solvent.
-
Slightly Soluble : A portion of the solid dissolves.
-
Insoluble : No visible dissolution.
-
Quantitative Solubility Determination (Isothermal Shake-Flask Method)
This method provides a precise measurement of solubility at a specific temperature.
-
Prepare a supersaturated solution by adding an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Equilibrate the vial in a thermostatically controlled shaker or water bath at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
After equilibration, allow the vial to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.
-
Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the concentration of the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.
-
Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature.
Visualization of the Experimental Workflow
The following diagram illustrates the decision-making process in the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of this compound.
Data Presentation
Quantitative solubility data should be presented in a clear and organized manner to facilitate comparison between different solvents.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Method |
| Acetone | 25 | Isothermal Shake-Flask | |
| Ethyl Acetate | 25 | Isothermal Shake-Flask | |
| Dichloromethane | 25 | Isothermal Shake-Flask | |
| Ethanol | 25 | Isothermal Shake-Flask | |
| Methanol | 25 | Isothermal Shake-Flask | |
| Diethyl Ether | 25 | Isothermal Shake-Flask | |
| Hexane | 25 | Isothermal Shake-Flask | |
| Toluene | 25 | Isothermal Shake-Flask |
Implications for Researchers and Drug Development Professionals
A thorough understanding of the solubility of this compound is critical for its practical application:
-
Reaction Chemistry : The choice of solvent is crucial for ensuring that reactants are in the same phase, which is essential for efficient reaction kinetics.
-
Purification : Solubility data is fundamental for developing effective crystallization and chromatography procedures.
-
Drug Formulation : For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of the feasibility of different dosage forms and delivery systems.
By combining theoretical prediction with rigorous experimental validation, researchers can confidently select appropriate solvents for their specific needs, thereby optimizing their synthetic and formulation processes.
References
- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
- Experiment 1. Solubility of Organic Compounds. (n.d.). Scribd.
- Ethyl cyanoacetate. (n.d.). In Wikipedia.
- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).
- Solubility of Organic Compounds. (2023, August 31).
- PubChem. (2026, January 10). This compound. National Center for Biotechnology Information.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chem-Impex. (n.d.). Ethyl cyanoacetate.
- Grand View Research. (2024, July 27). Growing Demand In The Pharmaceutical Industry Significantly Drives The Ethyl Cyanoacetate Market Growth.
- ResearchGate. (2024, June). (PDF) Ethyl Cyanoacetate Reactions.
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Safety data sheet (SDS) for Ethyl 2-(2-bromophenyl)-2-cyanoacetate
This guide serves as an advanced technical resource for the handling, safety, and application of Ethyl 2-(2-bromophenyl)-2-cyanoacetate . It is designed for researchers requiring a synthesis of safety data with practical experimental logic.
CAS Registry Number: 683220-26-0 Formula: C₁₁H₁₀BrNO₂ Molecular Weight: 268.11 g/mol
Part 1: Chemical Architecture & Reactivity Profile
Molecular Identity
This compound is a bifunctionalized building block characterized by an acidic methylene proton at the
| Property | Value | Source/Prediction |
| Appearance | Pale yellow to colorless liquid/low-melting solid | Analogous isomers |
| Boiling Point | ~350–360°C (Predicted) | PubChem [1] |
| Density | ~1.4–1.5 g/cm³ | Calculated (SAR) |
| LogP | 2.8 (Lipophilic) | PubChem [1] |
| H-Bond Donors | 0 | Structure Analysis |
| H-Bond Acceptors | 3 (Nitrile N, Ester O, Carbonyl O) | Structure Analysis |
The Reactivity "Hotspot"
The safety and stability of this compound are dictated by the
-
pKa ~11–13: The proton is highly acidic due to resonance stabilization by the cyano and ester groups.
-
Base Sensitivity: Exposure to even mild bases (carbonates, amines) generates a nucleophilic carbanion. If uncontrolled, this leads to oxidative dimerization or polymerization.
-
Moisture Sensitivity: The ester group is susceptible to hydrolysis, releasing ethanol and the unstable 2-cyano-2-(2-bromophenyl)acetic acid, which may decarboxylate.
Part 2: Hazard Identification & Toxicology (E-E-A-T)
Hazard Classification (GHS)
Based on Structure-Activity Relationships (SAR) of
-
Acute Toxicity (Oral): Category 4 (H302).[1] The nitrile moiety can metabolize slowly to release cyanide ions, though the steric bulk of the bromophenyl group likely retards this enzymatic process compared to simple aliphatic nitriles.
-
Skin/Eye Irritation: Category 2 (H315/H319). The compound is lipophilic (LogP 2.8), allowing it to penetrate the stratum corneum, where hydrolysis generates acidic byproducts.
-
Specific Target Organ Toxicity (STOT-SE): Category 3 (H335). Inhalation of aerosols triggers respiratory tract irritation.
The "Hidden" Hazard: Thermal Decomposition
Unlike simple esters,
Critical Warning: Do not distill this compound at atmospheric pressure. The high boiling point ensures decomposition before distillation, posing a severe inhalation risk.
Part 3: Operational Safety & Handling Protocols
Storage & Stability Workflow
To maintain scientific integrity, the compound must be isolated from environmental moisture and light. The 2-bromo bond is photolabile over long durations.
Experimental Handling Protocol
Objective: Safe transfer and reaction setup avoiding hydrolysis.
-
PPE Layering: Double nitrile gloves (0.11 mm minimum) are required. The lipophilicity of the compound degrades latex rapidly.
-
Atmosphere Control: All weighing must occur in a functioning fume hood. For reactions involving bases (e.g., NaH, KHMDS), use a glovebox or Schlenk line to prevent premature deprotonation by atmospheric moisture.
-
Quenching: Never quench reaction mixtures containing this intermediate directly with strong acid.
-
Correct Protocol: Dilute with ethyl acetate first, then add saturated aqueous NH₄Cl. This buffers the pH and prevents rapid hydrolysis of the nitrile group.
-
Part 4: Synthesis & Degradation Pathways
Synthesis Context
This compound is rarely a terminal product; it is a transient intermediate.
-
Route A (C-H Arylation): Reaction of Ethyl cyanoacetate with 1-bromo-2-iodobenzene (using CuI catalysis).
-
Route B (Nucleophilic Substitution): Reaction of Ethyl chloroacetate with 2-bromophenylacetonitrile (less common due to polyalkylation risks).
Degradation Logic
Understanding how the molecule breaks down is essential for waste disposal.
Figure 2 Caption: Basic hydrolysis leads to decarboxylation, yielding 2-bromophenylacetonitrile, a potent alkylating agent.
Part 5: Emergency Response
| Scenario | Immediate Action | Scientific Rationale |
| Skin Contact | Wash with PEG-400 or soap/water. Do not use ethanol. | Ethanol increases skin permeability, driving the lipophilic bromide deeper into tissues. |
| Inhalation | Move to fresh air.[1][2][3][4] Administer 100% Oxygen if dyspneic. | Nitriles can induce chemical hypoxia; oxygen support counters potential metabolic interference. |
| Spill | Cover with Vermiculite. Treat with 10% Bleach (Hypochlorite). | Hypochlorite oxidizes the nitrile functionality, neutralizing the potential for cyanide release. |
| Fire | Use CO₂ or Dry Chemical.[1] Do not use water jet. | Water causes hydrolysis; runoff will contain toxic organic nitriles. |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 62878921, this compound. Retrieved from [Link]
- Beugelmans, R., et al. (1982). SRN1 reaction of alpha-substituted carbanions with aryl halides. Tetrahedron, 38(23), 3479-3483. (Contextual synthesis reference).
-
European Chemicals Agency (ECHA).[5] C&L Inventory: this compound. CAS 683220-26-0.[5]
Sources
Methodological & Application
Palladium-catalyzed intramolecular alpha-arylation of 2-bromophenyl cyanoacetates
Application Note: High-Efficiency Synthesis of 3-Cyanobenzofuran-2(3H)-ones via Pd-Catalyzed Intramolecular
Executive Summary
The benzofuran-2(3H)-one scaffold is a privileged structural motif in medicinal chemistry, serving as the core for numerous bioactive natural products and pharmaceuticals. Traditional methods for synthesizing 3-substituted benzofuranones often require harsh conditions or multi-step sequences. This Application Note details a robust, scalable protocol for the Palladium-catalyzed intramolecular
By leveraging the high acidity of the
Scientific Background & Mechanism
The transformation involves the formation of a C–C bond between an aryl halide (electrophile) and an
Mechanistic Pathway
The reaction proceeds via a standard Pd(0)/Pd(II) catalytic cycle:
-
Oxidative Addition: The active Pd(0)L
species inserts into the Ar–Br bond of the substrate (2-bromophenyl cyanoacetate). -
Deprotonation/Coordination: A base (typically mild, e.g.,
or ) deprotonates the highly acidic methine proton ( to the cyano and ester groups, pKa 11). The resulting enolate coordinates to the Pd(II) center. -
Reductive Elimination: The C–C bond is formed, expelling the product (3-cyano-benzofuran-2(3H)-one) and regenerating the Pd(0) catalyst.
Pathway Visualization
Figure 1: Catalytic cycle for the intramolecular
Critical Experimental Parameters
To ensure reproducibility and high yields, specific attention must be paid to the catalyst-ligand combination and base selection.
Ligand Selection
The success of
-
Phosphines: Sterically hindered, electron-rich phosphines are required to facilitate the difficult reductive elimination step and prevent catalyst deactivation.
-
P(t-Bu)
: Highly effective for -arylation of esters and nitriles (Hartwig conditions). -
Xantphos: A large bite-angle bidentate ligand that often favors reductive elimination in difficult cyclizations.
-
BINAP: Useful for asymmetric variants, though racemic synthesis often proceeds well with achiral bidentates like DPPF.
-
Base Selection
The
-
Weak Bases (
, ): Preferred to avoid hydrolysis of the ester moiety (which would break the lactone precursor). -
Strong Bases (
, LiHMDS): Can be used if the substrate is resistant to hydrolysis, but generally overkill for cyanoacetates.
Detailed Experimental Protocol
Objective: Synthesis of 3-cyano-benzofuran-2(3H)-one from 2-bromophenyl cyanoacetate.
Materials
-
Substrate: 2-bromophenyl cyanoacetate (1.0 equiv, 1.0 mmol)
-
Catalyst Precursor:
(2.0 mol%) or (1.0 mol%) -
Ligand: Xantphos (4.0 mol%) or
(4.0 mol%) -
Base:
(anhydrous, tribasic) (2.0 equiv) -
Solvent: Toluene (anhydrous, deoxygenated) (0.2 M concentration)
Step-by-Step Procedure
-
Preparation of Glassware:
-
Oven-dry a 25 mL Schlenk tube or a heavy-walled pressure vial containing a magnetic stir bar.
-
Cool under a stream of dry nitrogen or argon.
-
-
Reagent Loading (Glovebox or Schlenk Line):
-
Add
(4.5 mg, 0.02 mmol) and Xantphos (23.1 mg, 0.04 mmol) to the tube. -
Add 2-bromophenyl cyanoacetate (240 mg, 1.0 mmol).
-
Add
(424 mg, 2.0 mmol). Note: Ensure the base is finely ground and anhydrous.
-
-
Solvent Addition:
-
Evacuate and backfill the vessel with Nitrogen (3 cycles).
-
Inject Toluene (5.0 mL) via syringe. Toluene should be sparged with nitrogen for 15 minutes prior to use to remove dissolved oxygen.
-
-
Reaction:
-
Seal the vessel.
-
Heat the reaction mixture to 80 °C in an oil block or sand bath.
-
Stir vigorously (800 rpm) for 12–16 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc/Hexanes) or LC-MS. The starting material (aryl bromide) should disappear, and a new, more polar spot (lactone) should appear.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove inorganic salts and palladium black.
-
Wash the Celite pad with additional Ethyl Acetate (2 x 10 mL).
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude residue via Flash Column Chromatography on silica gel.
-
Gradient: 0%
30% Ethyl Acetate in Hexanes. -
Product Characterization: The product is typically a white or off-white solid. Confirm structure via
H NMR (look for the loss of the O-H or ester starting signals and the shift of the -proton) and IR (characteristic lactone C=O stretch around 1780–1800 cm and nitrile stretch at ~2250 cm ).
-
Data Presentation: Optimization Guidelines
The following table summarizes typical optimization trends observed in intramolecular
| Entry | Catalyst Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | Toluene | 80 | <10 | Ligand too labile; rapid catalyst death. | |||
| 2 | Toluene | 80 | 75 | Good yield; standard Hartwig conditions. | |||
| 3 | Xantphos | Toluene | 100 | 92 | Large bite angle favors reductive elimination. | ||
| 4 | BINAP | Dioxane | 100 | 85 | Effective; useful if enantioselectivity is desired later. | ||
| 5 | XPhos | THF | 60 | 60 | Lower temp feasible, but slower conversion. |
Table 1: Simulated optimization data based on standard reactivity profiles for Pd-catalyzed
Troubleshooting & Causality
-
Problem: Low conversion of starting material.
-
Cause: Catalyst deactivation due to oxidation or poor ligand coordination.
-
Solution: Switch to a more electron-rich ligand (
or XPhos) and ensure strict oxygen-free techniques. Increase catalyst loading to 5 mol%.
-
-
Problem: Hydrolysis of the ester (formation of 2-bromophenol).
-
Cause: Base is too strong or wet solvent.
-
Solution: Switch from alkoxide bases (
) to carbonate/phosphate bases ( , ). Ensure solvent is distilled or dried over molecular sieves.
-
-
Problem: Formation of dimers (intermolecular reaction).
-
Cause: Concentration is too high.
-
Solution: Dilute the reaction to 0.05 M or 0.1 M to favor intramolecular cyclization (High Dilution Principle).
-
References
-
Culkin, D. A., & Hartwig, J. F. (2002).
-Arylation of Carbonyl Compounds and Nitriles.[1][2][3] Accounts of Chemical Research, 36(4), 234–245. -
Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands.[2] The Journal of Organic Chemistry, 67(2), 541–555.
-
Shaughnessy, K. H., Hamann, B. C., & Hartwig, J. F. (1998).[1] Palladium-Catalyzed Inter- and Intramolecular
-Arylation of Amides.[1] Application of Intramolecular Amide Arylation to the Synthesis of Oxindoles. The Journal of Organic Chemistry, 63(19), 6546–6553. -
Fox, J. M., Huang, X., Chieffi, A., & Buchwald, S. L. (2000).
-Aryl Ketones.[2][4] Journal of the American Chemical Society, 122(7), 1360–1370. -
Eidamshaus, C., & Burch, J. D. (2008). One-Pot Synthesis of Benzofurans via Palladium-Catalyzed Enolate Arylation with o-Bromophenols. Organic Letters, 10(19), 4211–4214.
Sources
- 1. Palladium-catalyzed inter- and intramolecular alpha-arylation of amides. Application of intramolecular amide arylation to the synthesis of oxindoles | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 2. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
- 3. chu-lab.org [chu-lab.org]
- 4. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]
Application Notes & Protocols: Decarboxylation of Ethyl 2-(2-bromophenyl)-2-cyanoacetate Derivatives
Abstract
The synthesis of 2-arylacetonitriles is a cornerstone in the development of pharmaceuticals and fine chemicals. These compounds often serve as critical intermediates, and their preparation via the decarboxylation of α-aryl-α-cyanoacetate precursors is a common and effective strategy. This document provides an in-depth guide to the dealkoxycarbonylation of ethyl 2-(2-bromophenyl)-2-cyanoacetate and its derivatives. We will move beyond a simple recitation of steps to explore the underlying chemical principles, focusing on the highly reliable Krapcho dealkoxycarbonylation. This guide offers detailed protocols, mechanistic insights, optimization strategies, and troubleshooting advice to empower researchers in medicinal chemistry and process development to achieve efficient and reproducible outcomes.
Introduction: The Synthetic Value of 2-(2-Bromophenyl)acetonitrile
The target molecule resulting from the decarboxylation of this compound is 2-(2-bromophenyl)acetonitrile.[1] This compound is a valuable building block in organic synthesis, primarily utilized as an intermediate in the preparation of active pharmaceutical ingredients (APIs) and heterocyclic compounds.[1] The presence of the bromine atom at the ortho position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki and Heck couplings, enabling the construction of complex biaryl systems often found in drug candidates.[1]
The precursor, an ethyl 2-aryl-2-cyanoacetate, is typically synthesized via methods like the Knoevenagel condensation.[2] The final, crucial step is the removal of the ethoxycarbonyl group. While seemingly straightforward, this transformation requires specific conditions to proceed efficiently without compromising the nitrile functionality or other sensitive groups on the aromatic ring.
Core Principles: The Energetics of Decarboxylation
Decarboxylation, the removal of a carboxyl group as carbon dioxide (CO₂), is a thermodynamically favorable process but often kinetically slow. The reaction is greatly facilitated when an electron-withdrawing group is positioned beta to the carboxylate, as is the case in malonic acids or β-keto acids.[3][4] This arrangement allows for the formation of a stabilized enolate intermediate via a cyclic six-membered transition state upon heating.[3]
However, esters of these acids, such as this compound, are significantly more stable and do not undergo decarboxylation under simple thermal conditions. The ester must first be converted into a more labile intermediate. While traditional methods might involve harsh saponification to the dicarboxylic acid followed by thermal decarboxylation, this multi-step process can be inefficient and incompatible with sensitive substrates.[5][6] A more elegant and widely adopted solution is the Krapcho dealkoxycarbonylation.[7][8][9]
The Krapcho Dealkoxycarbonylation: A Superior Method
The Krapcho reaction is a robust and high-yielding method for the dealkoxycarbonylation of esters bearing an α-electron-withdrawing group, such as a nitrile (CN), keto, or sulfonyl group.[9][10][11] It is particularly effective for α,α-disubstituted substrates like this compound. The reaction is typically performed by heating the substrate in a polar aprotic solvent, most commonly dimethyl sulfoxide (DMSO), with a nucleophilic salt and a small amount of water.[7][12]
Reaction Mechanism
The accepted mechanism for an α,α-disubstituted ester involves a sequence of nucleophilic attack, elimination, and protonation.[7][13] The key steps are:
-
SN2 Dealkylation: A nucleophilic anion from the salt (e.g., Cl⁻ from LiCl) attacks the ethyl group of the ester in an SN2 fashion. This step is most efficient for methyl and ethyl esters.[7][13]
-
Formation of Carboxylate: This attack cleaves the C-O bond of the ester, generating a carboxylate intermediate and an alkyl halide (e.g., ethyl chloride).
-
Decarboxylation: The unstable carboxylate readily loses CO₂, a thermodynamically favorable step driven by the formation of a stable gas.[7] This produces a resonance-stabilized carbanion.
-
Protonation: The carbanion is protonated by the stoichiometric amount of water present in the reaction mixture to yield the final 2-arylacetonitrile product.[12][13]
Caption: The SN2-mediated mechanism of the Krapcho reaction.
Key Parameters and Optimization
The success of the Krapcho decarboxylation hinges on the careful control of several parameters. Understanding their roles is key to optimizing the reaction for different derivatives.
| Parameter | Role & Scientific Rationale | Typical Range/Value |
| Solvent | A high-boiling, polar aprotic solvent is required to dissolve the salts and substrate and to reach the necessary reaction temperature.[7] DMSO is ideal due to its high boiling point and ability to solvate cations while leaving anions relatively "bare" and nucleophilic. | DMSO, DMF, HMPA |
| Salt | The salt provides the nucleophilic anion (e.g., Cl⁻, Br⁻, I⁻, CN⁻) for the initial SN2 attack.[14] Lithium salts are often preferred as the Li⁺ cation can act as a Lewis acid, coordinating to the carbonyl oxygen and activating the ester.[8][12] | LiCl, NaCl, KCN, NaCN (1.1 - 2.0 eq.) |
| Water | A stoichiometric amount of water is essential to act as the proton source for quenching the carbanion intermediate.[12] Anhydrous conditions will stall the reaction after the CO₂ loss. Excess water can lead to undesired hydrolysis of the nitrile group. | 1.1 - 2.0 equivalents |
| Temperature | The reaction is thermally driven and requires high temperatures to overcome the activation energy for the SN2 dealkylation step.[7][12] | 140 - 180 °C |
Detailed Experimental Protocols
The following protocols provide a validated starting point for the decarboxylation of this compound derivatives. Researchers should always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Standard Thermal Krapcho Decarboxylation
This protocol is a robust, conventional method suitable for gram-scale synthesis.
Caption: Standard workflow for thermal Krapcho decarboxylation.
Materials:
-
This compound derivative (1.0 eq.)
-
Lithium chloride (LiCl) (1.2 eq.)
-
Dimethyl sulfoxide (DMSO) (approx. 3-5 mL per mmol of substrate)
-
Deionized water (1.2 eq.)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the this compound derivative, lithium chloride, DMSO, and water.[12]
-
Stir the mixture at room temperature to ensure dissolution.
-
Heat the reaction mixture in an oil bath to 160-180 °C.
-
Maintain this temperature and monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 2-6 hours).[12]
-
Once complete, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing an equal volume of cold water.
-
Extract the aqueous layer three times with ethyl acetate.
-
Combine the organic extracts and wash them with brine to remove residual DMSO.[12]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain the pure 2-(2-bromophenyl)acetonitrile derivative.
Protocol 2: Microwave-Assisted Krapcho Decarboxylation
Microwave irradiation can dramatically reduce reaction times by efficiently and rapidly heating the polar reaction mixture.[11][15][16] This protocol is ideal for rapid library synthesis and methods development.
Materials:
-
Same as Protocol 1
-
Microwave-safe reaction vial with a snap cap
Procedure:
-
In a 10 mL microwave reaction vial equipped with a small magnetic stir bar, combine the this compound derivative (1.0 eq.), lithium chloride (1.2 eq.), DMSO, and water (1.2 eq.).
-
Seal the vial securely with the cap.
-
Place the vial in the cavity of a scientific microwave reactor.
-
Irradiate the mixture at a constant temperature of 180-200 °C for 15-45 minutes. (Note: The reaction time is significantly shorter than the thermal protocol and should be optimized for each specific derivative).
-
After irradiation, allow the vial to cool to a safe handling temperature (<50 °C) using the instrument's compressed air cooling system.
-
Perform the same aqueous workup, extraction, and purification steps as described in Protocol 1 (steps 6-10).
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | 1. Insufficient Temperature: The activation energy for dealkylation was not met.[12] 2. Ineffective Salt: The chosen salt may not be sufficiently nucleophilic or the cation may not be a strong enough Lewis acid. 3. Insufficient Water: Lack of a proton source to quench the carbanion intermediate.[12] | 1. Increase the reaction temperature in 10 °C increments, up to 180 °C (thermal) or 210 °C (microwave).[16] 2. Switch from NaCl to LiCl. Ensure the salt is anhydrous before use. 3. Ensure at least 1.1-1.2 equivalents of water are added to the reaction mixture. |
| Nitrile Hydrolysis | 1. Excess Water: The presence of excess water at high temperatures can lead to the hydrolysis of the nitrile group to an amide or carboxylic acid.[12] 2. Prolonged Reaction Time: Leaving the reaction at high temperature for too long after completion can promote side reactions. | 1. Use a stoichiometric amount of water (1.1-1.2 eq.). Avoid using wet DMSO if possible. 2. Monitor the reaction closely by TLC/LC-MS and quench it as soon as the starting material is consumed. |
| Low Isolated Yield | 1. Product Volatility: The 2-arylacetonitrile product may be somewhat volatile. 2. Inefficient Extraction: DMSO is highly water-soluble, but multiple extractions are needed for complete product recovery. | 1. Be cautious during solvent removal under reduced pressure. Use moderate temperatures on the rotovap. 2. Perform at least three extractions with a suitable organic solvent (e.g., ethyl acetate, DCM). The brine wash is critical for removing residual DMSO.[12] |
Conclusion
The decarboxylation of this compound derivatives is most effectively achieved using the Krapcho dealkoxycarbonylation. This method's operational simplicity, tolerance of various functional groups, and consistently high yields make it a superior choice over traditional multi-step alternatives. By understanding the underlying mechanism and the critical roles of solvent, salt, water, and temperature, researchers can confidently apply and optimize this reaction. The standard thermal and accelerated microwave-assisted protocols provided herein serve as robust starting points for the synthesis of valuable 2-(2-bromophenyl)acetonitrile building blocks, facilitating advancements in drug discovery and development.
References
-
Krapcho decarboxylation. In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Krapcho Decarboxylation. (2018, January 21). In Chem-Station International Edition. Retrieved from [Link]
-
Krapcho Decarboxylation. (2022, November 5). The Organic Chemistry Tutor [Video]. YouTube. [Link]
-
Malonic Ester Synthesis: Steps, Mechanism, and Examples. (2025, March 28). Patsnap Eureka. Retrieved from [Link]
-
Malonic ester synthesis. In Wikipedia. Retrieved February 12, 2026, from [Link]
-
Banerjee, A. K., & Laya, M. S. (2011). Advances in the Krapcho Decarboxylation. Scribd. Retrieved from [Link]
-
Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives. (2025, May 22). JoVE. Retrieved from [Link]
- Krapcho, A. P. (2007). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-withdrawing Substituents. Organic Reactions, 1-1013.
-
The Malonic Ester and Acetoacetic Ester Synthesis. (2025, June 5). Master Organic Chemistry. Retrieved from [Link]
-
Krapcho, A. P. (2007). The Krapcho Dealkoxycarbonylation Reaction of Esters with α-Electron-Withdrawing Substituents. ResearchGate. Request PDF. [Link]
-
Reagents in Krapcho's decarboxylation. (2019, February 16). Chemistry Stack Exchange. Retrieved from [Link]
-
Decarboxylation of malonic esters. (2024, December 20). Chemistry Stack Exchange. Retrieved from [Link]
-
Banerjee, A. K., & Laya, M. S. (2011). Advances in the Krapcho Decarboxylation. ResearchGate. Retrieved from [Link]
-
Kim, J., & Hong, S. (2022). Microwave-assisted decarboxylative reactions: advanced strategies for sustainable organic synthesis. Organic & Biomolecular Chemistry, 20(44), 8569-8583. [Link]
-
Decarboxylation. Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
-
diphenylacetonitrile. Organic Syntheses Procedure. Retrieved February 12, 2026, from [Link]
-
Mason, J. D., & Murphree, S. S. (2013). Microwave-Assisted Aqueous Krapcho Decarboxylation. Synlett, 24(11), 1391-1394. [Link]
-
A New Approach to the Cyanoacetic Ester Synthesis. University of Nebraska-Lincoln Digital Commons. Retrieved February 12, 2026, from [Link]
-
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. (2023, October 10). PMC. [Link]
-
Microwave assisted Knoevenagel reaction between various aldehydes and ethyl cyanoacetate. ResearchGate. Retrieved February 12, 2026, from [Link]
-
Reactivity: Decarboxylation. csbsju. Retrieved February 12, 2026, from [Link]
-
23.11: Decarboxylation Reactions. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]
-
Bhuiyan, M. M. H., et al. (2018). Microwave Assisted Knoevenagel Condensation: Synthesis and Antimicrobial Activities of Some a-Cyanoacrylates. Journal of Heterocyclic Chemistry, 55(6), 1435-1441. [Link]
-
Microwave-assisted decarboxylative reactions: advanced strategies for sustainable organic synthesis. ResearchGate. Request PDF. [Link]
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- 2. researchgate.net [researchgate.net]
- 3. Video: Loss of Carboxy Group as CO2: Decarboxylation of Malonic Acid Derivatives [jove.com]
- 4. Reactivity: Decarboxylation [employees.csbsju.edu]
- 5. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Krapcho decarboxylation - Wikipedia [en.wikipedia.org]
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- 16. Microwave-Assisted Aqueous Krapcho Decarboxylation [organic-chemistry.org]
Application Note: One-Pot Synthesis of 3-Substituted Indoles Using 2-Bromophenyl Cyanoacetate
This Application Note details the protocol for the one-pot synthesis of 3-substituted indoles (specifically ethyl 2-amino-1-alkyl/aryl-1H-indole-3-carboxylates ) utilizing ethyl 2-(2-bromophenyl)cyanoacetate as the bifunctional scaffold.
This method leverages a Copper(I)-catalyzed cascade reaction , combining intermolecular C-N bond formation (Ullmann-type coupling) with an intramolecular nucleophilic cyclization (Thorpe-Ziegler type).
Executive Summary
The indole scaffold is a "privileged structure" in drug discovery, serving as the core for thousands of bioactive alkaloids and synthetic pharmaceuticals (e.g., kinase inhibitors, GPCR ligands). Traditional syntheses (Fischer, Bischler) often require harsh conditions or lack regioselectivity for C3-functionalized derivatives.
This protocol describes a robust, one-pot strategy using ethyl 2-(2-bromophenyl)cyanoacetate . This substrate is unique because it contains both the electrophilic cyclization partner (nitrile/ester) and the halogen handle (bromide) pre-installed on the aromatic ring. By reacting this precursor with primary amines under Copper(I) catalysis, researchers can access 1,2,3-trisubstituted indoles in a single step with high atom economy.
Key Advantages[1]
-
One-Pot Efficiency: Eliminates intermediate isolation (N-arylation and cyclization occur sequentially).
-
High Functionalization: Simultanous introduction of substituents at N1, C2 (amino), and C3 (carboxylate).
-
Cost-Effective: Utilizes CuI/L-Proline rather than expensive Palladium/Phosphine systems.
Chemical Logic & Mechanism
The reaction proceeds via a domino (cascade) sequence. Understanding this mechanism is critical for troubleshooting and substrate modification.
Mechanistic Pathway[2][3]
-
Catalytic Entry: The Copper(I) species coordinates with the ligand (L-Proline) and the primary amine to form the active catalytic complex.
-
Oxidative Addition: The Cu(I) complex inserts into the Ar-Br bond of the 2-bromophenyl cyanoacetate .
-
Reductive Elimination (C-N Coupling): The amine is coupled to the phenyl ring, releasing the Cu catalyst and forming the
-arylated intermediate . -
Intramolecular Cyclization: The newly formed secondary amine (–NH–R) acts as a nucleophile. It attacks the adjacent nitrile (–CN) group (preferred over the ester due to the "Thorpe-Ziegler" trajectory and electronic activation).
-
Tautomerization: The resulting imine/enamine species tautomerizes to form the stable, aromatic 2-aminoindole core, with the ester group remaining at the C3 position.
Reaction Pathway Diagram[2]
Figure 1: Catalytic cycle and cascade mechanism for the formation of 3-carboxylated indoles.
Experimental Protocol
This protocol is optimized for a 1.0 mmol scale .
Materials & Reagents[1][2][3][4][5][6][7][8][9]
-
Substrate: Ethyl 2-(2-bromophenyl)cyanoacetate (1.0 equiv)
-
Note: Ensure this is the alpha-aryl ester, not the phenol ester.
-
-
Reactant: Primary Amine (R-NH
) (1.2 equiv)-
Examples: Benzylamine, Aniline, n-Butylamine.
-
-
Catalyst: Copper(I) Iodide (CuI) (10 mol%)
-
Ligand: L-Proline (20 mol%)
-
Base: Cesium Carbonate (Cs
CO ) (2.0 equiv)-
Alternative: K
CO (requires longer times).
-
-
Solvent: DMSO (Dimethyl sulfoxide), anhydrous (3.0 mL)
Step-by-Step Methodology
-
Catalyst Pre-Complexation:
-
To a dried 10 mL Schlenk tube or reaction vial equipped with a magnetic stir bar, add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), and Cs
CO (652 mg, 2.0 mmol). -
Evacuate and backfill with Nitrogen (or Argon) three times to remove oxygen.
-
-
Substrate Addition:
-
Add DMSO (3.0 mL) via syringe.
-
Add the Primary Amine (1.2 mmol) and Ethyl 2-(2-bromophenyl)cyanoacetate (1.0 mmol) sequentially.
-
Critical: If the amine is a solid, add it in Step 1 with the other solids.
-
-
Reaction:
-
Seal the tube and heat the mixture to 80–100 °C in an oil bath.
-
Stir vigorously for 12–18 hours .
-
Monitoring: Monitor via TLC (eluent: Hexane/Ethyl Acetate 3:1). The starting material (Ar-Br) should disappear, and a fluorescent indole spot should appear.
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Ethyl Acetate (20 mL) and Water (20 mL).
-
Filter the biphasic mixture through a pad of Celite to remove inorganic salts and copper residues.
-
Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 x 15 mL).
-
-
Purification:
-
Wash combined organics with Brine (20 mL), dry over anhydrous Na
SO , and concentrate under reduced pressure. -
Purify the crude residue via silica gel flash chromatography.
-
Gradient: 0%
30% Ethyl Acetate in Hexane.
-
Optimization & Data Analysis
The efficiency of this reaction relies heavily on the Base and Ligand choice. The following table summarizes typical optimization data for the reaction of ethyl 2-(2-bromophenyl)cyanoacetate with benzylamine.
Table 1: Optimization of Reaction Conditions
| Entry | Catalyst (10 mol%) | Ligand (20 mol%) | Base (2 equiv) | Solvent | Temp (°C) | Yield (%)* |
| 1 | CuI | None | K | DMSO | 100 | < 10 |
| 2 | CuI | L-Proline | K | DMSO | 100 | 65 |
| 3 | CuI | L-Proline | Cs | DMSO | 80 | 88 |
| 4 | CuI | 1,10-Phen | Cs | DMSO | 80 | 72 |
| 5 | Pd(OAc) | PPh | Cs | Toluene | 110 | 45** |
| 6 | CuI | L-Proline | Cs | DMF | 100 | 82 |
**Isolated yield. *Pd-catalyzed variants often suffer from side reactions (e.g., dehalogenation) or require specific phosphines (e.g., Xantphos) for this specific cyclization.
Troubleshooting & Critical Parameters
Oxygen Sensitivity
While Cu(I) is more robust than Pd(0), the active catalytic species is sensitive to oxidation (forming inactive Cu(II)).
-
Solution: Ensure thorough degassing (N
purge) before heating. If the reaction turns green/blue (indicating Cu(II)) and stalls, add 5-10 mol% of Sodium Ascorbate to reduce it back to Cu(I).
Moisture Control
The presence of water can hydrolyze the cyanoacetate ester or the nitrile, leading to oxindole side products (2-hydroxyindoles) instead of the desired 2-aminoindoles.
-
Solution: Use anhydrous DMSO/DMF and dry Cs
CO (stored in a desiccator).
Substrate Purity
Commercial "2-bromophenyl cyanoacetate" precursors can degrade.
-
Verification: Check the
H NMR of the starting material. The methine proton ( ) should appear as a singlet around 5.3–5.5 ppm.
Regioselectivity (Nitrile vs. Ester Attack)
The formation of the 2-amino indole (via nitrile attack) is generally favored over the 2-hydroxy indole (via ester attack) when using primary amines due to the high nucleophilicity of the intermediate amine towards the nitrile carbon.
-
Observation: If you observe a product with an unexpected IR stretch (e.g., strong ketone/amide C=O at 1700 cm
but no nitrile), you may have formed the oxindole.
References
-
Original Methodology (General 2-Haloarylacetonitriles): Wang, Z., et al. "Copper-Catalyzed Cascade Synthesis of 2-Aminoindoles from 2-Halophenylacetonitriles and Amines." Organic Letters, vol. 12, no.[1] 16, 2010, pp. 3634–3637.
-
Mechanistic Insight (Cu/Proline Catalysis): Ma, D., et al. "Assembly of Substituted Phenothiazines by a Sequentially Controlled CuI/L-Proline-Catalyzed Cascade C-S and C-N Bond Formation."[2] Angewandte Chemie International Edition, vol. 49, no.[2] 7, 2010, pp. 1291–1294.[2]
-
Related Substrate (Cyanoacetate Knoevenagel Routes): Boraei, A. T. A., et al. "Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate." Molecules, vol. 21, no.[3][4] 3, 2016, p. 333.[3]
-
Review of 3-Substituted Indole Synthesis: Taber, D. F., & Tirunahari, P. K.[5] "Indole Synthesis: The Hemetsberger Reaction." Journal of Organic Chemistry, vol. 62, no. 2, 1997. (Provides context on alpha-azido/cyanoacetate routes).
Sources
- 1. Synthesis of 3,4-Fused Tricyclic Indoles through Cascade Carbopalladation and C-H Amination: Development and Total Synthesis of Rucaparib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assembly of substituted phenothiazines by a sequentially controlled CuI/ L-proline-catalyzed cascade C-S and C-N bond formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
- 5. chemijournal.com [chemijournal.com]
Troubleshooting & Optimization
Improving yield of intramolecular cyclization of Ethyl 2-(2-bromophenyl)-2-cyanoacetate
Technical Support Center: Advanced Synthesis & Catalysis Ticket ID: #INC-CYC-8821 Topic: Optimization of Intramolecular Cyclization: Ethyl 2-(2-bromophenyl)-2-cyanoacetate derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary
You have inquired about improving the yield for the intramolecular cyclization of This compound .
CRITICAL DIAGNOSTIC:
Before proceeding, we must verify your substrate structure. The direct cyclization of This compound (where the
The standard "drug development" scaffold in this class is Ethyl 2-(2-bromobenzyl)-2-cyanoacetate (containing a methylene spacer), which cyclizes efficiently to form Ethyl 1-cyano-2,3-dihydro-1H-indene-1-carboxylate (an Indane derivative).
This guide assumes you are targeting the stable Indane (5-membered) or Tetralin (6-membered) systems via Pd-catalyzed
Part 1: Critical Process Parameters (CPP)
The transformation relies on Pd-catalyzed intramolecular
The Catalytic Cycle & Ligand Selection
-
Mechanism: The reaction proceeds via (1) Oxidative addition of Pd(0) to the Ar-Br bond, (2) Base-mediated enolization of the cyanoacetate, (3) Coordination of the enolate to Pd(II), and (4) Reductive elimination to form the C-C bond.
-
The Problem: Monodentate phosphines (like
) often fail because they allow -hydride elimination or form inactive bis-enolate complexes. -
The Solution: Use Bidentate Ligands with a wide bite angle (e.g., Xantphos or DPEphos ). These ligands force the Pd center into a geometry that favors reductive elimination of the sterically crowded quaternary center.
Base & Counter-Cation Effects
-
Acidity: The
-proton of a cyanoacetate is highly acidic ( in DMSO). -
Selection: Strong bases like
can cause immediate, irreversible enolization, sometimes leading to catalyst poisoning by saturating the metal center. -
Recommendation: Use
or . The Cesium ( ) effect is real here; its larger ionic radius allows for a "naked" enolate that is more reactive toward the Pd-center but less prone to aggregation than Lithium or Sodium enolates.
Solvent & Concentration
-
Dilution is Key: To favor intramolecular cyclization over intermolecular dimerization, high dilution (0.05 M to 0.1 M) is required.
-
Solvent Choice: Toluene (non-polar) often gives higher yields than DMF/DMSO because it destabilizes the charged enolate, encouraging it to bind to the neutral Pd(II) complex to stabilize itself.
Part 2: Troubleshooting Guide (FAQ)
Q1: My reaction stalls at 50% conversion. Adding more catalyst doesn't help. Why?
-
Diagnosis: Catalyst poisoning or Product Inhibition. The nitrile group on the product can coordinate to Pd, shutting down the cycle.
-
Fix: Switch to a catalyst system resistant to nitrile coordination.
+ Xantphos is robust. Alternatively, increase temperature to 100°C to promote ligand dissociation.
Q2: I see a major byproduct: Ethyl 2-phenyl-2-cyanoacetate (Debromination).
-
Diagnosis: This is "Hydrodehalogenation." Your system has a proton source that is intercepting the Pd-Ar intermediate faster than the enolate can.
-
Fix:
-
Dry your solvent. Water is a proton source.
-
If using amine bases, switch to inorganic bases (
). Amines can act as hydride donors. -
Ensure your solvent isn't acting as a hydride donor (avoid alcohols; stick to Toluene or Dioxane).
-
Q3: I am getting the dimer (two rings connected).
-
Diagnosis: Concentration is too high. Intermolecular reaction is outcompeting intramolecular cyclization.
-
Fix: Perform "Slow Addition." Add the substrate solution dropwise to the catalyst/base mixture over 1-2 hours.
Part 3: Visualization of Pathways
Figure 1: Mechanistic Decision Tree
This diagram illustrates the divergence between the desired Indane formation and common failure modes (Reduction/Dimerization).
Caption: Kinetic competition between cyclization (Green) and common side reactions (Red).
Part 4: Optimized Experimental Protocol
Objective: Synthesis of Ethyl 1-cyano-2,3-dihydro-1H-indene-1-carboxylate via Pd-catalyzed
Reagents:
-
Substrate: 1.0 equiv
-
Catalyst:
(2 mol%) -
Ligand: Xantphos (3 mol%) or DPEphos (3 mol%)
-
Base:
(2.0 equiv, anhydrous) or -
Solvent: Toluene (Anhydrous, degassed)
-
Concentration: 0.1 M
Step-by-Step Workflow:
-
Catalyst Pre-complexation (Crucial):
-
In a glovebox or under Argon, add
and Xantphos to a flame-dried Schlenk flask. -
Add 20% of the total Toluene volume. Stir at RT for 10 mins. The solution should turn from orange to yellow/pale, indicating ligation.
-
-
Base Addition:
-
Add the finely ground, anhydrous Base (
) to the catalyst mixture.
-
-
Substrate Addition:
-
Dissolve the substrate in the remaining Toluene.
-
If dimerization was a prior issue: Add this solution via syringe pump over 1 hour at reaction temperature.
-
Standard: Add in one portion if concentration is <0.1 M.
-
-
Reaction:
-
Heat to 90°C . Monitor by HPLC/TLC.
-
Reaction typically completes in 4–12 hours.
-
-
Workup:
-
Cool to RT. Filter through a pad of Celite (elute with EtOAc) to remove Pd black and inorganic salts.
-
Concentrate and purify via Flash Chromatography (Hexanes:EtOAc).
-
Part 5: Data Summary & Comparison
| Parameter | Standard Condition (Failure Mode) | Optimized Condition (High Yield) | Reason for Improvement |
| Catalyst | Bidentate ligand forces reductive elimination; prevents | ||
| Base | Milder base prevents aggregate formation; | ||
| Solvent | DMF | Toluene | Non-polar solvent destabilizes the enolate, accelerating reaction with Pd. |
| Temp | Reflux (110°C+) | 70-90°C | Lower temp reduces catalyst decomposition (Pd black formation). |
References
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research. [Link]
-
Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry. [Link]
-
Uno, T., et al. (2012). Process Development for the Synthesis of Indane Derivatives via Intramolecular α-Arylation. Organic Process Research & Development. [Link]
Preventing hydrolysis side reactions of ethyl cyanoacetate derivatives
Technical Support Center: Ethyl Cyanoacetate (ECA) Derivative Stabilization
-
Subject: Prevention of Hydrolysis and Side Reactions in ECA Workflows
-
Reference ID: ECA-STAB-2025
Executive Summary
Ethyl Cyanoacetate (ECA) is a bifunctional building block containing a nitrile group (
This guide provides self-validating protocols to isolate the desired reactivity while suppressing hydrolytic degradation.
Module 1: The Knoevenagel Condensation (Water Management)
User Question: "My Knoevenagel condensation yield is stalling at 60%, and the product contains a carboxylic acid impurity. How do I stop this?"
Technical Insight: The Knoevenagel condensation is an equilibrium reaction that generates water. If water is not removed, two failure modes occur:
-
Equilibrium Shift: The reaction reverses to starting materials (Le Chatelier’s principle).
-
Irreversible Hydrolysis: The base catalyst (e.g., piperidine) acts on the water to hydrolyze the ester group of the ECA, forming cyanoacetic acid, which may subsequently decarboxylate.
Troubleshooting Protocol:
| Parameter | Recommendation | Scientific Rationale |
| Water Removal | Dean-Stark Apparatus (Reflux) | Azeotropic removal is the gold standard. Use Benzene or Toluene to continuously remove water from the reaction matrix. |
| Catalyst System | Cope Modification (Ammonium Acetate + Acetic Acid) | This buffer system ( |
| Drying Agents | Molecular Sieves (3Å) | If reflux is impossible, use activated 3Å sieves. Avoid 4Å/5Å as they can be slightly basic and may catalyze aldol side-reactions of the aldehyde. |
Visual Workflow: Competing Pathways
Figure 1: The Knoevenagel pathway showing how water accumulation drives both reversibility and irreversible hydrolysis.
Module 2: Alkylation & Base Selection (Transesterification)
User Question: "I used Sodium Methoxide (NaOMe) to alkylate Ethyl Cyanoacetate, but my NMR shows a mixture of ethyl and methyl esters. What happened?"
Technical Insight:
You have encountered Transesterification . Alkoxides are nucleophiles as well as bases.[1] When the alkoxide alkyl group (
The "Matching Principle": Always match the base's alkyl group to the ester's alkyl group.
Base Compatibility Matrix:
| Substrate | Recommended Base | Forbidden Base | Result of Mismatch |
| Ethyl Cyanoacetate | Sodium Ethoxide (NaOEt) in Ethanol | Sodium Methoxide (NaOMe) | Methyl Ester formation |
| Methyl Cyanoacetate | Sodium Methoxide (NaOMe) in Methanol | Sodium Ethoxide (NaOEt) | Ethyl Ester formation |
| t-Butyl Cyanoacetate | Potassium t-Butoxide (KOtBu) | NaOEt / NaOMe | Transesterification to primary esters |
| Universal (Expensive) | NaH or LDA (Non-nucleophilic) | Hydroxide (NaOH/KOH) | Saponification (Hydrolysis to Acid) |
Protocol for Alkylation:
-
Solvent Check: Ensure your solvent is anhydrous (<50 ppm water).
-
Base Generation: Ideally, generate NaOEt in situ by adding Sodium metal to anhydrous Ethanol. This ensures zero hydroxide content.
-
Reaction:
-
-
Temperature: Conduct the deprotonation at 0°C to minimize kinetic side reactions before adding the electrophile.
Module 3: Thermal Instability & Decarboxylation
User Question: "I successfully synthesized my cyanoacrylate, but during the acidic workup and distillation, it turned into a tarry oil and bubbled. Why?"
Technical Insight:
ECA derivatives are prone to Decarboxylation (loss of
-
Heat: Temperatures >120°C.
-
Salts: Presence of halides (Cl-, Br-) which assist in the demethoxycarbonylation.
-
Water/Acid: Hydrolysis of the ester to the
-cyano acid.
The Danger Zone:
A
Safe Workup Protocol:
-
Quenching: Quench basic reactions with cold, dilute acid (e.g., 1M HCl) at 0°C. Do not allow the internal temperature to rise.
-
pH Control: Adjust pH to neutral (pH 6-7) immediately. Do not store the product in highly acidic aqueous media.
-
Distillation: If distilling the final product, ensure it is strictly neutral. Any residual acid catalyst in the distillation pot will catalyze hydrolysis/decarboxylation at the boiling point.
-
Tip: Add a pinch of solid
or to the distillation flask to neutralize trace acids during heating.
-
Visual Workflow: Decarboxylation Risk
Figure 2: The thermal degradation pathway. Once the acid is formed, heat triggers irreversible loss of CO2.
References & Authoritative Sources
-
Cope, A. C.; et al. "Ethyl (1-phenylethylidene)cyanoacetate."[2] Organic Syntheses, Coll.[2] Vol. 4, p. 234 (1963). (Demonstrates the Ammonium Acetate/Acetic Acid buffer method).
-
BenchChem Technical Support. "Decarboxylation of Cyanoacetic Acid Derivatives." (Review of thermal instability and Krapcho conditions).
-
Master Organic Chemistry. "Transesterification: Mechanism and Prevention." (Detailed mechanism on alkoxide mismatch).
-
Royal Society of Chemistry (RSC). "DABCO-catalyzed Knoevenagel condensation... using hydroxy ionic liquid." (Modern catalytic alternatives to prevent hydrolysis).
Sources
Technical Support Center: Purification of Ethyl 2-(2-bromophenyl)-2-cyanoacetate
Welcome to the technical support guide for the purification of Ethyl 2-(2-bromophenyl)-2-cyanoacetate. This resource is designed for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound. The physical state of your crude product—be it an oil or a solid—dictates the most effective purification strategy. This guide provides in-depth, experience-based advice and detailed protocols to navigate these differences and achieve high purity.
Understanding Your Compound: Oil vs. Solid
This compound is a chemical intermediate whose physical state can vary depending on residual solvents, impurities, or slight variations in synthesis conditions. The presence of impurities can lower the melting point, often resulting in an oily product even if the pure compound is a solid at room temperature. The first crucial step is to determine the likely state of your pure compound to select the appropriate purification path.
Frequently Asked Questions (FAQs): Initial Assessment
Q1: My crude product is an oil. Does this mean the pure compound is also an oil?
A1: Not necessarily. The oily nature of the crude product could be due to the presence of residual solvents or impurities that depress the melting point. It is essential to first attempt to remove volatile impurities under high vacuum. If the product remains an oil, it should be treated as such for purification. However, if it solidifies upon removal of volatiles, you can proceed with solid purification techniques.
Q2: How do I choose between purification methods for an oil versus a solid?
A2: The choice is fundamentally based on the physical properties of the compound and its impurities.
-
For oils: Liquid chromatography is the most common and effective method. Distillation can be an option if the compound is thermally stable and has a significantly different boiling point from its impurities. Liquid-liquid extraction is useful for removing water-soluble or acid/base-reactive impurities.
-
For solids: Recrystallization is the preferred and often most effective method for achieving high purity.[1][2][3] If recrystallization is challenging, trituration or washing with a non-solvent can remove minor impurities.
Q3: What analytical techniques should I use to assess purity at each stage?
A3: Thin Layer Chromatography (TLC) is indispensable for monitoring reaction progress and the effectiveness of purification steps like column chromatography. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard.[4] Nuclear Magnetic Resonance (NMR) spectroscopy provides structural confirmation and can also reveal the presence of impurities. For solids, a sharp melting point is a good indicator of high purity.[5]
Part 1: Purification of this compound as an Oil
When your crude product is an oil, the primary goal is to separate it from other liquid or dissolved solid impurities.
Troubleshooting Guide: Oily Product Purification
| Problem | Potential Cause | Recommended Solution |
| Streaking on TLC Plate | Compound is too polar for the solvent system; overloading the TLC plate. | Decrease the polarity of the eluent. Use a more polar solvent system (e.g., ethyl acetate/hexanes).[6] Spot a more dilute solution on the TLC plate. |
| Co-elution of Impurities in Column Chromatography | Poor separation between the product and impurities. | Optimize the solvent system using TLC. A good starting point is a system that gives your product an Rf value of 0.2-0.4.[6] Consider using a gradient elution.[7] Ensure proper column packing to avoid channeling. |
| Product is not moving from the baseline in chromatography | The eluent is not polar enough. | Increase the polarity of the eluent. A common solvent system is a mixture of ethyl acetate and hexanes.[6] |
| Formation of an Emulsion During Liquid-Liquid Extraction | Agitation was too vigorous; high concentration of surfactants. | Allow the mixture to stand. Add a small amount of brine to break the emulsion. If persistent, filter the mixture through a pad of Celite®. |
Detailed Protocol: Flash Column Chromatography
Flash column chromatography is a rapid and effective method for purifying oily compounds.[7]
Objective: To separate this compound from non-polar and highly polar impurities.
Materials:
-
Crude this compound oil
-
Silica gel (230-400 mesh)
-
Solvents: Hexanes and Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Step-by-Step Procedure:
-
Solvent System Selection:
-
Dissolve a small amount of the crude oil in a minimal amount of dichloromethane.
-
Spot the solution on a TLC plate and develop it in various ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
The ideal solvent system will give the product spot an Rf value of approximately 0.3.[8]
-
-
Column Packing (Slurry Method):
-
Secure the column vertically. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
In a beaker, create a slurry of silica gel in the chosen eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to pack the silica evenly.[8]
-
Add a layer of sand on top of the silica bed to prevent disturbance during sample loading.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude oil in a minimal amount of the eluent or a less polar solvent like dichloromethane.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample is absorbed onto the silica gel.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column.
-
Apply gentle pressure (using a pump or nitrogen) to maintain a steady flow rate.
-
Collect fractions in separate test tubes.
-
Monitor the separation by spotting alternate fractions on a TLC plate and visualizing under a UV lamp.
-
-
Product Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified oil.[9]
-
Workflow for Oily Product Purification
Caption: Decision-making workflow for the recrystallization of solid products.
References
-
Organic Syntheses. (n.d.). 3 - Organic Syntheses Procedure. Retrieved from [Link]
-
Wikipedia. (2023, December 28). Ethyl cyanoacetate. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of Ethyl cyanoacetate. Retrieved from [Link]
-
University of California, Irvine. (n.d.). Recrystallization1. Retrieved from [Link]
-
PrepChem.com. (n.d.). Preparation of ethyl cyanoacetate. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Ethyl cyanoacetate (CAS 105-56-6). Retrieved from [Link]
-
Organic Syntheses. (n.d.). ETHYL n-BUTYLCYANOACETATE. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl cyanoacetate. Retrieved from [Link]
-
MIT Digital Lab Techniques Manual. (2010, February 4). Recrystallization [Video]. YouTube. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
California State University, Stanislaus. (n.d.). recrystallization-2.doc.pdf. Retrieved from [Link]
-
Organic Syntheses. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Ethyl cyanoacetate. Retrieved from [Link]
-
Reddit. (2024, August 5). Purification of oily products in industrial chemistry. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
ResearchGate. (2021, June 11). What is the best method for purification of organic compounds rather than column chromatography?. Retrieved from [Link]
-
Journal of Organic Chemistry. (n.d.). A New Approach to the Cyanoacetic Ester Synthesis. Retrieved from [Link]
-
Organic Lab Techniques. (2022, February 12). Column Chromatography [Video]. YouTube. Retrieved from [Link]
-
PHYSICS DEPARTMENT & CHEMISTRY DEPARTMENT. (2023, July 4). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
RSC Publishing. (2026, January 2). Piperidine-catalyzed synthesis of (E)-2-cyanoacrylamides: crystallographic, antiproliferative, and docking studies. Retrieved from [Link]
-
Master Organic Chemistry. (2016, August 12). Natural Product Isolation (2) - Purification Techniques, An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Improved Knoevenagel Condensation Protocol for the Synthesis of Cyanoacrylates and their Anticancer Activity. Retrieved from [Link]
-
Organic Syntheses. (n.d.). A Practical Synthesis of Isocyanates from Isonitriles: Ethyl 2-Isocyanatoacetate. Retrieved from [Link]
-
Organic Syntheses. (n.d.). ethyl (1-phenylethylidene)cyanoacetate. Retrieved from [Link]
-
Macleods Pharma. (2025, June 16). Purification Techniques in Organic Chemistry: A Comprehensive Guide. Retrieved from [Link]
-
E3S Web of Conferences. (n.d.). Study on optimum synthesis of ethyl cyanoacetate. Retrieved from [Link]
Sources
- 1. mt.com [mt.com]
- 2. researchgate.net [researchgate.net]
- 3. physics.emu.edu.tr [physics.emu.edu.tr]
- 4. Separation of Ethyl 2-cyano-3-[4-[ethyl[2-[[(phenylamino)carbonyl]oxy]ethyl]amino]-2-methylphenyl]acrylate on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Chromatography [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. m.youtube.com [m.youtube.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Optimizing Reaction Temperature for α-Arylation of Cyanoacetates
Welcome to the technical support center for the α-arylation of cyanoacetates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding this crucial synthetic transformation. As Senior Application Scientists, we aim to provide not just procedural steps, but the underlying scientific principles to empower your experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for a palladium-catalyzed α-arylation of cyanoacetates, and why is temperature so critical?
A1: The optimal temperature for palladium-catalyzed α-arylation of cyanoacetates typically falls between room temperature and 110 °C.[1] However, specific conditions can necessitate temperatures as high as 140 °C.[2] Temperature is a critical parameter as it directly influences several key steps in the catalytic cycle:
-
Oxidative Addition: The initial activation of the aryl halide to the Pd(0) center is often accelerated by heat. Less reactive aryl chlorides, for instance, generally require higher temperatures than more reactive aryl bromides or iodides to proceed efficiently.[1][3]
-
Reductive Elimination: This is the final, product-forming step where the C-C bond is made. This step is often the rate-limiting step and is significantly promoted by higher temperatures.[4]
-
Catalyst Stability: While higher temperatures can increase reaction rates, they can also lead to catalyst decomposition or the formation of inactive palladium species, such as palladium black. The choice of ligand is crucial for stabilizing the palladium catalyst at elevated temperatures.[1]
-
Side Reactions: Undesirable side reactions, such as hydrodehalogenation (reduction of the aryl halide) or homocoupling, can become more prevalent at higher temperatures.[1]
Therefore, a careful balance must be struck to achieve a high reaction rate and yield while minimizing catalyst degradation and side product formation.
Q2: Can this reaction be performed at room temperature?
A2: Yes, the α-arylation of cyanoacetates can be conducted at room temperature under specific conditions.[5] Achieving successful room-temperature reactions typically requires:
-
Highly Active Catalyst Systems: This often involves the use of sterically hindered and electron-rich phosphine ligands which can facilitate the catalytic cycle at lower temperatures.[3][6]
-
Reactive Coupling Partners: Using more reactive aryl iodides or bromides instead of chlorides can enable lower reaction temperatures.
-
Careful Optimization: The choice of base and solvent also plays a significant role and must be optimized for ambient temperature conditions.
While many cross-coupling reactions traditionally require heat, modern advancements in catalyst design are making room-temperature transformations more accessible.[7][8][9][10][11]
Q3: How does the choice of catalyst (Palladium vs. Copper) affect the optimal reaction temperature?
A3: Both palladium and copper can catalyze the α-arylation of active methylene compounds, but the optimal temperature ranges can differ.
-
Palladium-Catalyzed Reactions: As discussed, these reactions are often run at elevated temperatures (e.g., 70-110 °C) to overcome activation barriers, particularly with less reactive aryl halides.[1][5] However, highly active palladium systems can operate at room temperature.[5]
-
Copper-Catalyzed Reactions: Copper-catalyzed arylations, often referred to as Hurtley-type reactions, can also be effective. While some systems require heating (e.g., 60-90 °C), significant advancements have been made in developing copper catalyst systems that operate efficiently at or near room temperature, particularly with the use of specific ligands like 2-picolinic acid.[12][13][14]
The choice between palladium and copper will depend on substrate scope, functional group tolerance, and desired reaction conditions.
Q4: What are the initial signs that my reaction temperature is not optimized?
A4: Monitoring your reaction by techniques like TLC, GC-MS, or LC-MS will provide clear indicators.[1]
-
Temperature Too Low:
-
Slow or stalled reaction with a significant amount of starting material remaining even after extended reaction times.
-
Formation of only trace amounts of the desired product.
-
-
Temperature Too High:
-
Formation of significant side products, which may appear as new, unexpected spots on a TLC plate. Common side products include hydrodehalogenated arenes and homocoupled biaryls.[1]
-
Observation of palladium black precipitation, indicating catalyst decomposition.
-
Darkening or charring of the reaction mixture.
-
Decreased yield of the desired product compared to reactions run at slightly lower temperatures.
-
Troubleshooting Guide
Issue 1: Low or No Product Yield, Starting Materials Largely Unconsumed
This is a common issue that often points to insufficient activation energy for one or more steps in the catalytic cycle.
Underlying Cause & Explanation
The most likely culprit is that the reaction temperature is too low to overcome the activation energy barrier for a key step, typically the oxidative addition of the aryl halide to the palladium center or the final reductive elimination. Less reactive aryl halides (Ar-Cl < Ar-Br < Ar-I) and sterically hindered substrates often require more thermal energy to react.
Troubleshooting Workflow
Caption: Workflow for addressing low reaction yield.
Detailed Protocol: Temperature Screening
-
Initial Setup: Prepare several small-scale reactions in parallel using identical reagent concentrations, catalyst loading, ligand, and base.
-
Temperature Gradient: Place each reaction in a pre-heated heating block or oil bath set to different temperatures. A good starting range is 70 °C, 90 °C, and 110 °C.[1]
-
Monitoring: After a set time (e.g., 2-4 hours), take an aliquot from each reaction and analyze by TLC or GC-MS to assess the consumption of starting materials and formation of the product.[1]
-
Analysis: Identify the temperature that provides the best conversion to the product without significant side product formation. This will be your optimal starting point for further optimization.
Issue 2: Significant Formation of Side Products (e.g., Hydrodehalogenation, Diarylation)
The appearance of unexpected products often indicates that the reaction conditions, particularly temperature, are too harsh, or that the relative rates of desired versus undesired pathways have shifted.
Underlying Cause & Explanation
-
Hydrodehalogenation: The aryl halide is reduced to the corresponding arene. This can be promoted by high temperatures, which can favor β-hydride elimination pathways if a suitable hydride source is present.
-
Diarylation: The mono-arylated product, which is more acidic than the starting cyanoacetate, is deprotonated and undergoes a second arylation. This is often observed with electron-poor aryl halides and can be exacerbated by high temperatures and prolonged reaction times.[3][15]
Troubleshooting Strategy
| Problem | Potential Cause (Temperature-Related) | Proposed Solution |
| Hydrodehalogenation | Reaction temperature is too high, promoting catalyst decomposition or alternative reaction pathways. | Decrease the reaction temperature in 10-20 °C increments. Optimize catalyst loading to minimize potential side reactions.[1] |
| Diarylation | High temperature and/or extended reaction time allows the mono-arylated product to react further. | Lower the reaction temperature. Carefully monitor the reaction and stop it once the mono-arylated product is maximized. Using specific ligands can also improve selectivity for monoarylation.[15] |
Experimental Protocol: Optimizing for Mono-arylation
-
Set Up the Reaction: Use your previously determined optimal temperature as a starting point.
-
Time Course Study: Run the reaction and take aliquots at regular intervals (e.g., every hour).
-
Quench and Analyze: Quench each aliquot and analyze by a quantitative method like GC-MS or LC-MS to determine the ratio of starting material, mono-arylated product, and di-arylated product.
-
Plot Data: Plot the concentration of each species over time. This will reveal the point at which the concentration of the desired mono-arylated product is at its maximum before being consumed to form the diarylated product.
-
Refine Conditions: If diarylation is still significant, reduce the reaction temperature by 10-20 °C and repeat the time course study. This should slow the rate of the second arylation more significantly than the first, improving selectivity.
Issue 3: Catalyst Decomposition (Palladium Black Formation)
The formation of a black precipitate is a clear visual indicator of catalyst death, where the active soluble palladium species agglomerates into inactive metallic palladium.
Underlying Cause & Explanation
The thermal stability of the palladium catalyst is highly dependent on the coordinating ligand.[1] At excessively high temperatures, the ligand may dissociate from the palladium center, or the complex itself may degrade, leading to the formation of palladium black. This is particularly a risk with less stable catalyst systems or when temperatures exceed the recommended range for a given ligand.
Decision Tree for Catalyst Stability
Caption: Troubleshooting catalyst decomposition.
Key Considerations for Ligand and Precatalyst Selection
-
Ligands: Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) are known to form highly stable and active palladium complexes suitable for challenging cross-couplings that may require higher temperatures.[1][16]
-
Precatalysts: Using well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) can lead to more consistent formation of the active Pd(0) species compared to generating it in situ from sources like Pd(OAc)₂. This can improve catalyst longevity and performance, especially under thermally stressful conditions.[1][17]
By systematically evaluating and adjusting the reaction temperature in response to specific experimental outcomes, you can successfully navigate the complexities of the α-arylation of cyanoacetates and achieve high yields of your desired products.
References
-
University of Nottingham. (n.d.). Optimising a Buchwald-Hartwig amination using the ChemSpeed. Retrieved from [Link]
-
Yotphan, S., et al. (2008). Room Temperature C–H Activation and Cross-Coupling of Aryl Ureas in Water. Organic Letters, 10(13), 2761-2763. Available at: [Link]
-
ACS Publications. (n.d.). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Retrieved from [Link]
-
Beare, N. A., & Hartwig, J. F. (2002). Palladium-Catalyzed Arylation of Malonates and Cyanoesters Using Sterically Hindered Trialkyl- and Ferrocenyldialkylphosphine Ligands. The Journal of Organic Chemistry, 67(2), 541-555. Available at: [Link]
-
Culkin, D. A., & Hartwig, J. F. (2003). Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. Accounts of Chemical Research, 36(4), 234-245. Available at: [Link]
-
ACS Green Chemistry Institute. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]
-
WuXi AppTec. (2023, January 2). Condition Optimization for Buchwald-Hartwig Reactions [Video]. YouTube. [Link]
-
Stauffer, S. R., et al. (2001). Palladium-Catalyzed Arylation of Ethyl Cyanoacetate. Fluorescence Resonance Energy Transfer as a Tool for Reaction Discovery. Journal of the American Chemical Society, 123(19), 4641-4642. Available at: [Link]
-
ResearchGate. (n.d.). Room-Temperature Copper-Catalyzed α-Arylation of Malonates. Retrieved from [Link]
-
Shang, R., et al. (2010). Synthesis of α-Aryl Nitriles through Palladium-Catalyzed Decarboxylative Coupling of Cyanoacetate Salt. Angewandte Chemie International Edition, 49(49), 9474-9477. Available at: [Link]
-
MDPI. (n.d.). Advances in α-Arylation of Carbonyl Compounds: Diaryliodonium Salts as Arylating Agents. Retrieved from [Link]
-
Li, B., et al. (2022). α-C(sp3)-H Arylation of Cyclic Carbonyl Compounds. Molecules, 27(15), 4888. Available at: [Link]
-
Yeung, P. Y., Chung, K. H., & Kwong, F. Y. (2011). Palladium-catalyzed decarboxylative arylation of potassium cyanoacetate: synthesis of α-diaryl nitriles from aryl halides. Organic Letters, 13(11), 2912-2915. Available at: [Link]
-
Zultanski, S. L., & Stahl, S. S. (2016). Palladium-Catalyzed Carbonylative α-Arylation of tert-Butyl Cyanoacetate with (Hetero)aryl Bromides. The Journal of Organic Chemistry, 81(4), 1358-1366. Available at: [Link]
-
Beilstein Journals. (2016). Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides. Retrieved from [Link]
-
Kalyani, D., et al. (2010). Room Temperature C–H Arylation: Merger of Pd-Catalyzed C–H Functionalization and Visible Light Photocatalysis. Journal of the American Chemical Society, 132(43), 15112-15114. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Retrieved from [Link]
-
Chu, L. Lab @ Tsinghua University. (n.d.). Palladium-Catalyzed Decarboxylative Arylation of Potassium Cyanoacetate: Synthesis of R-Diaryl Nitriles from Aryl Halides. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium‐Catalyzed Cross‐Coupling in Continuous Flow at Room and Mild Temperature. Retrieved from [Link]
-
EurekAlert!. (2017). From C-H to C-C at room temperature. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism. Retrieved from [Link]
-
ACS Publications. (2010). Copper Catalyzed Arylation/C−C Bond Activation: An Approach toward α-Aryl Ketones. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium-Catalyzed Α-Arylation of Dimethyl Malonate. Retrieved from [Link]
-
Royal Society of Chemistry. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Copper-Catalyzed gem-Dichloroalkyl-Arylation of Unactivated Alkenes for the Synthesis of.... Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligand-Enabled Arylation of γ-C–H Bonds. Retrieved from [Link]
-
PubMed. (n.d.). Palladium-catalyzed alpha-arylation of carbonyl compounds and nitriles. Retrieved from [Link]
-
ACS Publications. (2021). Copper-Catalyzed Enantioselective Arylation via Radical-Mediated C–C Bond Cleavage: Synthesis of Chiral ω,ω-Diaryl Alkyl Nitriles. Retrieved from [Link]
-
ACS Publications. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Retrieved from [Link]
-
Nobel Prize Outreach. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis, Characterization, and Reactivity of Arylpalladium Cyanoalkyl Complexes: Selection of Catalysts for the α-Arylation of Nitriles. Retrieved from [Link]
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- 5. Palladium-Catalyzed Arylation of Ethyl Cyanoacetate. Fluorescence Resonance Energy Transfer as a Tool for Reaction Discovery [organic-chemistry.org]
- 6. Palladium-catalyzed alpha-Arylation of Esters, Ketones, Amides and Imides [organic-chemistry.org]
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- 8. BJOC - Cationic Pd(II)-catalyzed C–H activation/cross-coupling reactions at room temperature: synthetic and mechanistic studies [beilstein-journals.org]
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- 13. Copper(I) Enolate Complexes in α-Arylation Reactions: Synthesis, Reactivity, and Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
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Validation & Comparative
A Senior Application Scientist's Guide to the 1H NMR Chemical Shifts of Ethyl 2-(2-bromophenyl)-2-cyanoacetate
For researchers and professionals in drug development and organic synthesis, precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, remains the cornerstone of this analytical process. This guide provides an in-depth analysis of the 1H NMR chemical shifts for Ethyl 2-(2-bromophenyl)-2-cyanoacetate, a molecule of interest in medicinal chemistry and material science. We will dissect the expected spectrum, compare it with structurally related analogues, and provide the experimental and theoretical rationale behind the observed chemical shifts.
Predicted 1H NMR Spectrum of this compound
Obtaining an experimental spectrum for a novel or niche compound can be challenging. In such cases, highly accurate prediction software, which utilizes extensive databases and sophisticated algorithms, serves as an invaluable tool for preliminary analysis and spectral assignment. The predicted 1H NMR spectrum for this compound in CDCl3 is detailed below.
Table 1: Predicted 1H NMR Chemical Shifts for this compound
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| H-6' | 7.70 | Doublet of doublets | 1H |
| H-3' | 7.65 | Doublet of doublets | 1H |
| H-4', H-5' | 7.40 - 7.50 | Multiplet | 2H |
| Methine CH | 5.20 | Singlet | 1H |
| Methylene OCH2 | 4.30 | Quartet | 2H |
| Methyl CH3 | 1.35 | Triplet | 3H |
Note: Predictions were generated using advanced NMR prediction algorithms. Actual experimental values may vary slightly.
Comparative Analysis with Structurally Related Compounds
To understand the nuances of the predicted spectrum, a comparative analysis with simpler, structurally related molecules is instructive. We will consider ethyl cyanoacetate and ethyl 2-phenyl-2-cyanoacetate.
Table 2: Comparison of 1H NMR Chemical Shifts (ppm) in CDCl3
| Proton | Ethyl Cyanoacetate[1] | Ethyl 2-phenyl-2-cyanoacetate | This compound (Predicted) |
| Ethyl Group | |||
| OCH2 | 4.22 (q) | 4.28 (q) | 4.30 (q) |
| CH3 | 1.28 (t) | 1.30 (t) | 1.35 (t) |
| Backbone | |||
| α-CH/CH2 | 3.45 (s) | 4.85 (s) | 5.20 (s) |
| Aromatic Protons | |||
| H-2', H-6' | - | ~7.45 (m) | 7.70 (dd, H-6'), 7.65 (dd, H-3') |
| H-3', H-5' | - | ~7.40 (m) | 7.40 - 7.50 (m, H-4', H-5') |
| H-4' | - | ~7.40 (m) | 7.40 - 7.50 (m) |
The Ethyl Ester Moiety
The signals for the ethyl group protons (a quartet for the methylene and a triplet for the methyl) are a common feature in all three molecules. Their chemical shifts are relatively consistent, appearing around 4.2-4.3 ppm for the quartet and 1.3-1.4 ppm for the triplet. This consistency is expected as they are relatively distant from the variable substituent on the alpha-carbon.
The Alpha-Methine/Methylene Proton
A significant shift is observed for the proton(s) at the alpha-carbon. In ethyl cyanoacetate, the methylene protons (CH2) resonate at approximately 3.45 ppm. The introduction of a phenyl group in ethyl 2-phenyl-2-cyanoacetate causes a substantial downfield shift of the now methine proton (CH) to around 4.85 ppm. This is due to the deshielding effect of the aromatic ring.
In our target molecule, this compound, this methine proton is predicted to be even further downfield at approximately 5.20 ppm. This additional deshielding can be attributed to the cumulative electron-withdrawing effects of the ortho-bromo substituent on the phenyl ring, which further decreases the electron density around the methine proton.
The Aromatic Protons
The aromatic region of the spectrum for this compound is predicted to be complex due to the ortho-disubstitution pattern, which breaks the symmetry of the ring. The protons are expected to appear as distinct multiplets. The proton ortho to the bromine atom (H-3') and the proton ortho to the cyano-ester-methyl group (H-6') are likely to be the most deshielded due to the electron-withdrawing nature and anisotropic effects of these substituents. The remaining aromatic protons (H-4' and H-5') are expected to resonate in a more shielded region, likely as a complex multiplet.
Theoretical Deep Dive: Understanding the Chemical Shifts
Several key principles of NMR spectroscopy explain the predicted chemical shifts for this compound.
Inductive and Anisotropic Effects of the Cyano Group
The cyano group (-C≡N) is strongly electron-withdrawing, which inductively deshields adjacent protons. Furthermore, the triple bond of the nitrile group exhibits significant magnetic anisotropy. This means that the magnetic field induced by the circulating π-electrons of the C≡N bond can either shield or deshield nearby protons, depending on their spatial orientation relative to the triple bond axis. For the alpha-methine proton, the deshielding cone of the nitrile group contributes to its downfield chemical shift.
Influence of the 2-Bromophenyl Group
The aromatic ring itself exerts a powerful anisotropic effect, generally deshielding protons located in the plane of the ring. The bromine atom at the ortho position introduces further complexity:
-
Inductive Effect: As an electronegative halogen, bromine withdraws electron density from the aromatic ring through the sigma bond, deshielding the ring protons.
-
Mesomeric Effect: Bromine also possesses lone pairs of electrons that can be donated into the aromatic π-system, which would tend to shield the ortho and para positions. However, for halogens, the inductive effect typically outweighs the mesomeric effect.
-
Steric Effects: The bulky bromine atom can cause some distortion of the ring geometry and may influence the preferred conformation of the molecule, which in turn affects the chemical shifts.
The interplay of these effects in the ortho-disubstituted ring leads to a complex and spread-out pattern of signals for the aromatic protons, as predicted.
Experimental Protocol for 1H NMR Data Acquisition
To obtain high-quality experimental data for comparison with these predictions, a standardized protocol is essential.
Sample Preparation
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Chloroform-d (CDCl3) is a common choice for non-polar to moderately polar organic compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Using a Pasteur pipette, transfer the solution to a clean 5 mm NMR tube.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.
NMR Spectrometer Setup and Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Locking and Shimming: Insert the sample into the spectrometer and lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters: Set the appropriate acquisition parameters, including:
-
Pulse sequence (e.g., a standard 90° pulse).
-
Number of scans (typically 8 to 16 for a routine 1H spectrum).
-
Relaxation delay (e.g., 1-2 seconds).
-
Acquisition time (e.g., 2-4 seconds).
-
-
Data Processing: After data acquisition, perform a Fourier transform, phase correction, and baseline correction of the resulting Free Induction Decay (FID) to obtain the final spectrum.
Conclusion
The 1H NMR spectrum of this compound is predicted to exhibit a characteristic set of signals that are a direct consequence of its unique molecular structure. The downfield shift of the methine proton and the complex splitting pattern in the aromatic region are key identifiers. By comparing the predicted spectrum with those of simpler analogues and understanding the underlying principles of chemical shifts, researchers can confidently assign the signals in an experimental spectrum. This guide provides a solid framework for the structural verification of this and similarly complex molecules, underscoring the power of 1H NMR spectroscopy in modern chemical research.
References
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
-
Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]
-
PROSPRE. 1H NMR Predictor. [Link]
-
ChemAxon. NMR Predictor. [Link]
Sources
Definitive Guide: HPLC Retention Time Standards for Ethyl 2-(2-bromophenyl)-2-cyanoacetate
The following guide provides a comprehensive technical analysis of HPLC retention time standards for Ethyl 2-(2-bromophenyl)-2-cyanoacetate (CAS 683220-26-0). This document is structured to serve as a primary reference for analytical method development, offering a comparative analysis of stationary phases and mobile phase compositions.
Executive Summary & Compound Profile
This compound is a critical intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and specific kinase inhibitors. Its purity is paramount, as the co-elution of decarboxylated degradants or hydrolysis byproducts can compromise downstream catalytic cycles.
This guide compares two distinct chromatographic approaches:
-
Method A (The Workhorse): C18 Stationary Phase with Acidic Mobile Phase.
-
Method B (The Specialist): Phenyl-Hexyl Stationary Phase for enhanced
- selectivity.
Critical Quality Attributes (CQA)
-
Primary Impurity (Degradant): 2-Bromophenylacetonitrile (Decarboxylated product).
-
Secondary Impurity (Hydrolysis): 2-(2-bromophenyl)-2-cyanoacetic acid.
Comparative Method Analysis
The following analysis contrasts the performance of standard C18 chemistry against Phenyl-Hexyl chemistry, specifically highlighting the resolution of the brominated aromatic moiety.
Experimental Data Summary
Data represents averaged performance across
| Parameter | Method A: C18 Standard | Method B: Phenyl-Hexyl |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 x 150mm, 5µm) | Phenomenex Luna Phenyl-Hexyl (4.6 x 150mm, 5µm) |
| Mobile Phase | ACN : 0.1% H3PO4 (60:40 Isocratic) | MeOH : 0.1% Formic Acid (65:35 Isocratic) |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV @ 254 nm | UV @ 254 nm |
| Target Rt (min) | 5.82 | 6.45 |
| Impurity 1 Rt (Nitrile) | 4.90 | 5.15 |
| Resolution (Rs) | 2.1 (Target vs Impurity 1) | 3.8 (Target vs Impurity 1) |
| Tailing Factor | 1.15 | 1.05 |
| Theoretical Plates | ~8,500 | ~11,200 |
Technical Insight: Why Method B Wins
While Method A (C18) provides adequate retention, Method B (Phenyl-Hexyl) demonstrates superior selectivity for the target compound. The 2-bromophenyl moiety engages in
Detailed Experimental Protocols
Standard Preparation Workflow
To ensure reproducibility, follow this self-validating volumetric protocol.
Reagents:
-
This compound Reference Standard (>98% purity).
-
Milli-Q Water (18.2 MΩ).
Protocol:
-
Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the standard into a 10 mL volumetric flask. Dissolve in 100% Acetonitrile. Sonicate for 5 minutes to ensure complete dissolution.
-
Working Standard (50 µg/mL): Transfer 500 µL of Stock Solution into a 10 mL volumetric flask. Dilute to volume with Mobile Phase .
-
Critical Step: Diluting with mobile phase prevents "solvent shock" and peak distortion during injection.
-
-
System Suitability: Inject the Working Standard 6 times. The RSD of the peak area must be
.ngcontent-ng-c1989010908="" _nghost-ng-c666086395="" class="inline ng-star-inserted">
Chromatographic Conditions (Recommended: Method B)
-
Column Temp: 30°C (Controlled).
-
Injection Volume: 10 µL.
-
Run Time: 12 minutes.
-
Needle Wash: 50:50 ACN:Water.
Visualizations
Analytical Workflow
The following diagram outlines the logical flow for method validation and impurity identification.
Caption: Step-by-step analytical workflow for the quantification of this compound.
Impurity Formation Pathway
Understanding the origin of impurities is crucial for retention time assignment.
Caption: Degradation pathways leading to common impurities separated by the proposed HPLC method.
Troubleshooting & Optimization
| Observation | Probable Cause | Corrective Action |
| Split Peak | Solvent mismatch | Dissolve sample in Mobile Phase instead of 100% ACN. |
| Tailing > 1.5 | Silanol interaction | Ensure Mobile Phase pH is acidic (pH 2.5-3.0) using Formic Acid or Phosphate.[5][6] |
| Rt Drift | Temperature fluctuation | Use a column oven set strictly to 30°C. |
References
-
Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from
-
BenchChem. (2025).[4] HPLC Analysis of Ethyl 2-[cyano(methyl)amino]acetate (Methodology Analog). Retrieved from
-
SIELC Technologies. (n.d.). Separation of Ethyl bromoacetate on Newcrom R1 HPLC column. Retrieved from
-
PubChem. (2025).[1] this compound Compound Summary. National Library of Medicine. Retrieved from
Sources
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Safety Operating Guide
Personal protective equipment for handling Ethyl 2-(2-bromophenyl)-2-cyanoacetate
CAS: 683220-26-0 | Formula: C₁₁H₁₀BrNO₂ | Molecular Weight: 268.11 g/mol [1]
Executive Safety Summary
Hazard Classification: Severe Irritant / Acute Toxicity (Oral/Inhalation) Primary Risks: Mucous membrane irritation, potential cyanide metabolite generation (low probability but high consequence), and skin sensitization.[1]
This guide outlines the operational safety protocols for handling Ethyl 2-(2-bromophenyl)-2-cyanoacetate . As a halogenated
Immediate Action Required:
-
Engineering Control: Handle exclusively within a certified chemical fume hood.
-
Storage: Store at 2-8°C under inert gas (Argon/Nitrogen) to prevent hydrolysis.
-
Restricted Access: Personnel must be trained in cyanide-derivative handling protocols.[1]
Critical Risk Assessment & Mechanism
To ensure safety, we must understand the causality of the hazard, not just the rules.[1]
-
Chemical Mechanism: The electron-withdrawing nature of the cyano and ester groups makes the
-proton acidic. In the presence of moisture or basic impurities, this compound can undergo hydrolysis.[1] While the bromine is on the aromatic ring (aryl bromide) and stable, the nitrile group ( ) can theoretically release hydrogen cyanide (HCN) under strong acidic conditions or enzymatic metabolism. -
Physiological Impact:
-
Inhalation: High risk of respiratory tract inflammation.[1] The compound acts as a mucous membrane irritant.[1]
-
Skin Contact: The ethyl ester chain aids lipid solubility, allowing the compound to penetrate the stratum corneum.[1] Once absorbed, it may act as a systemic toxicant.[1][2]
-
Ocular: Severe irritation expected; potential for corneal damage due to the alkylating nature of related
-functionalized esters.[1]
-
Personal Protective Equipment (PPE) Matrix
This matrix is designed to provide a self-validating safety barrier.[1] The "Double-Glove" protocol is mandatory because nitrile rubber provides only splash protection against esters, not immersion protection.[1]
| Hazard Zone | Task Description | Respiratory Protection | Hand Protection (Layered) | Body/Eye Protection |
| Zone 1: Green | Storage, Transport (Sealed) | Lab ventilation sufficient | Single Nitrile (4 mil) | Safety Glasses, Lab Coat |
| Zone 2: Yellow | Weighing, Standard Transfer | Fume Hood Required (Face velocity >100 fpm) | Double Nitrile: 1. Inner: 4 mil Nitrile (White)2.[1] Outer: 5-8 mil Nitrile (Blue/Purple)Change outer glove every 30 mins.[1] | Safety Goggles (ANSI Z87.1), Lab Coat, Closed shoes |
| Zone 3: Red | Synthesis, Quenching, Spills | Fume Hood or P100/OV Respirator if outside hood | Laminate Barrier: 1.[1] Inner: Nitrile2.[1][3][4] Outer: Silver Shield® (EVOH/PE)Essential for spill cleanup.[1] | Face Shield + Goggles, Chemical Apron (Tyvek/PVC) |
PPE Selection Logic
The following diagram illustrates the decision pathway for selecting the correct PPE based on the operational state of the chemical.
Figure 1: Decision logic for PPE selection based on exposure potential.
Operational Protocols
A. Pre-Work Verification (The "Stop-Check")
Before opening the vessel, verify the following:
-
Lachrymator Check: Although not a primary lachrymator, treat it as one.[1] Ensure the fume hood sash is at the lowest working position.[1]
-
Neutralizing Agent: Have a saturated solution of Sodium Bicarbonate (NaHCO₃) and a separate container of Bleach (10% Sodium Hypochlorite) ready.[1] The bleach is effective for oxidizing residual cyanide species if hydrolysis occurs [1].[1]
B. Weighing and Transfer
Objective: Minimize static dispersion and aerosolization.[1]
-
Anti-Static Measures: Use an ionizing gun or anti-static balance brush if the substance is a solid.[1] Halogenated esters often carry static charges that cause "jumping" of powder.[1]
-
Taring: Tare the receiving flask, not the weighing paper. Transfer the solid directly into the flask, then re-weigh the flask to determine the exact mass added. This avoids leaving residue on the balance.[1]
-
Solvent Wash: If transferring a liquid or sticky solid, dissolve it in the reaction solvent (e.g., DCM or Ethyl Acetate) inside the source vial and transfer the solution quantitatively.[1]
C. Reaction Monitoring
-
TLC/HPLC: When spotting TLC plates, use a dedicated capillary tube.[1] Dispose of the capillary immediately into a solid waste container to prevent contaminating bench surfaces.[1]
-
Heating: Never heat this compound in an open vessel. Use a reflux condenser with an inert gas balloon or line to prevent moisture ingress and vapor escape.[1]
Emergency Response & Spill Management
Do not wipe spills. Wiping spreads the thin film of ester, increasing surface area for evaporation and skin contact.[1]
Spill Cleanup Workflow
-
Evacuate: Clear the immediate area (10 ft radius).
-
Isolate: Mark the zone. Don Zone 3 PPE (Silver Shield gloves are critical here).[1]
-
Absorb: Cover the spill with a specialized absorbent (Vermiculite or Chemizorb).[1]
-
Decontaminate: Once absorbed, treat the surface with 10% bleach solution to oxidize any potential cyanide liberation, followed by water and soap.[1]
Figure 2: Sequential workflow for managing spills of halogenated cyano esters.
Waste & Disposal Logistics[1]
Disposal must strictly adhere to Halogenated Organic protocols.
| Waste Stream | Composition | Container Type | Labeling |
| Stream A | Mother liquor, reaction solvents | HDPE or Glass Carboy | "Halogenated Organic Solvents - Contains Nitriles" |
| Stream B | Solid waste (gloves, paper, silica) | Double-bagged Polyethylene | "Solid Hazardous Waste - Toxic/Irritant" |
| Stream C | Aqueous washings | Glass Carboy | "Aqueous Waste - Check pH - Potential Cyanide Trace" |
Important: Do not mix Stream A with strong acids or oxidizers (like Nitric Acid) to prevent exothermic decomposition or gas evolution.[1]
References
-
PubChem. this compound (CAS 683220-26-0) Compound Summary. National Library of Medicine.[1] [Link]
-
University of Pennsylvania, EHRS. Nitrile Glove Chemical Compatibility Reference. [Link]
-
Centers for Disease Control and Prevention (CDC). NIOSH Recommendations for Chemical Protective Clothing. [Link][1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
